molecular formula C6H11NO B1612480 2-Vinylmorpholine CAS No. 98548-70-0

2-Vinylmorpholine

Cat. No.: B1612480
CAS No.: 98548-70-0
M. Wt: 113.16 g/mol
InChI Key: GYEQLVFBKDAMHD-UHFFFAOYSA-N
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Description

2-Vinylmorpholine is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Vinylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Vinylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-6-5-7-3-4-8-6/h2,6-7H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEQLVFBKDAMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591842
Record name 2-Ethenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98548-70-0
Record name 2-Ethenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Vinylmorpholine: A Strategic Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 2-Vinylmorpholine .

Technical Whitepaper | Version 1.0

Executive Summary

2-Vinylmorpholine (CAS: 98548-70-0) is a specialized heterocyclic building block valued in drug discovery for its ability to introduce the morpholine pharmacophore with a versatile "handle" for further functionalization.[1][2] Unlike its saturated analog (2-ethylmorpholine) or aromatic analog (2-phenylmorpholine), the vinyl group at the C2 position offers a reactive alkene moiety. This allows medicinal chemists to perform late-stage diversification—such as cross-coupling, metathesis, or hydrofunctionalization—to generate libraries of 2-substituted morpholines, which are critical for tuning the solubility, metabolic stability (microsomal clearance), and target affinity of drug candidates.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Parameter Data
Chemical Name 2-Vinylmorpholine
CAS Number 98548-70-0
Synonyms 2-Ethenylmorpholine; 2-Vinyl-tetrahydro-1,4-oxazine
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
Chirality Contains one stereocenter at C2.[3][4][5] Available as racemate or enantiomerically enriched (R)- or (S)- forms.
Physical State Colorless to pale yellow liquid (Predicted)
Boiling Point ~145–150 °C (Predicted @ 760 mmHg)
Density ~0.98 g/cm³ (Predicted)
pKa ~8.4 (Conjugate acid, Predicted based on morpholine core)
Structural Analysis

The molecule consists of a saturated 1,4-oxazine (morpholine) ring substituted at the 2-position with an ethenyl (vinyl) group.

  • Core: Morpholine (hydrogen bond acceptor ether oxygen + basic secondary amine).

  • Handle: Terminal alkene (vinyl) allowing for

    
     to 
    
    
    
    complexity generation.

Synthetic Routes & Manufacturing[7][13][14]

The synthesis of 2-vinylmorpholine requires precise control to prevent polymerization of the vinyl group or over-alkylation of the nitrogen. Two primary methodologies are employed in research settings.[6]

Method A: Pd-Catalyzed Cyclization (Modern Route)

This method utilizes butadiene monoepoxide (vinyloxirane) and ethanolamine derivatives. It is preferred for its regio- and stereoselectivity.

Mechanism:

  • Ring Opening: Nucleophilic attack of the amine on the vinyloxirane. This can be catalyzed by Pd(0) via a Tsuji-Trost type mechanism to ensure regioselectivity (1,4-addition vs 1,2-addition).

  • Cyclization: Intramolecular displacement to close the morpholine ring.

Experimental Protocol (General Procedure)
  • Reagents: Butadiene monoepoxide (1.0 equiv), N-Tosyl-ethanolamine (1.0 equiv), Pd(PPh₃)₄ (5 mol%).

  • Solvent: THF or DCM (Anhydrous).

  • Conditions:

    • Dissolve N-Tosyl-ethanolamine in anhydrous THF under inert atmosphere (N₂).

    • Add Pd catalyst and stir for 10 min.

    • Dropwise add butadiene monoepoxide at 0°C.

    • Allow to warm to RT and stir for 12–24 hours.

    • Workup: Concentrate in vacuo, purify via flash column chromatography (Hexane/EtOAc).

    • Deprotection: Removal of the Tosyl group (e.g., Mg/MeOH or Na/Naphthalene) yields the free amine 2-vinylmorpholine.

Method B: Amino Alcohol Cyclization (Classical Route)

Involves the reaction of a 2-amino-alcohol with a 1,4-dihalo-2-butene equivalent, followed by cyclization.

Synthesis Workflow Diagram

The following diagram illustrates the logic flow from raw materials to the functionalized scaffold.

Synthesis_Workflow Start Butadiene Monoepoxide (Vinyloxirane) Intermediate Acyclic Amino-Alcohol Intermediate Start->Intermediate Nucleophilic Attack Reagent N-Protected Ethanolamine Reagent->Intermediate Catalyst Pd(0) Catalyst (Tsuji-Trost) Catalyst->Intermediate Regiocontrol Cyclization Intramolecular Cyclization Intermediate->Cyclization Ring Closure Product 2-Vinylmorpholine (Protected) Cyclization->Product

Figure 1: Palladium-catalyzed synthesis pathway accessing the 2-vinylmorpholine scaffold from vinyloxirane precursors.

Applications in Medicinal Chemistry

Divergent Synthesis (The "Handle" Concept)

The primary value of 2-vinylmorpholine is not the molecule itself, but what it becomes. The vinyl group serves as a latent functional group.

  • Olefin Metathesis: Reaction with Grubbs catalysts to link the morpholine ring to other macrocycles or alkyl chains.

  • Hydroboration/Oxidation: Converts the vinyl group to a 2-(hydroxyethyl) moiety, useful for solubilizing groups.

  • Cyclopropanation: Converts the vinyl group into a cyclopropyl ring, increasing metabolic stability (blocking metabolic soft spots).

Case Study: CCR3 Antagonists

Research has highlighted the use of 2-substituted morpholines in the development of CCR3 chemokine receptor antagonists , which are therapeutic targets for asthma and allergic rhinitis. The 2-vinyl group allows for the precise attachment of aryl side chains required for receptor binding pocket occupancy.

Metabolic Stability Engineering

Morpholine rings are often used to replace unstable piperazines or to cap alkyl chains. However, unsubstituted morpholines can be metabolically cleared. Introducing a substituent at C2 (via the vinyl handle) creates steric bulk that can:

  • Hinder cytochrome P450 oxidation at the adjacent carbons.

  • Lock the morpholine into a specific chair conformation, reducing entropic penalty upon binding.

Applications_Logic Core 2-Vinylmorpholine (Scaffold) Path1 Olefin Metathesis Core->Path1 Path2 Hydrogenation Core->Path2 Path3 Heck Coupling Core->Path3 Result1 Macrocyclic Drugs (Conformational Constraint) Path1->Result1 Result2 2-Ethylmorpholine (Saturated Isostere) Path2->Result2 Result3 2-Styrylmorpholine (Extended SAR) Path3->Result3

Figure 2: Divergent synthetic utility of the vinyl handle in generating diverse drug-like libraries.

Handling & Safety (MSDS Highlights)

While specific toxicological data for 2-vinylmorpholine is limited compared to morpholine, it should be handled with the rigor of a reactive secondary amine.

  • Hazards: Likely corrosive (Skin Corr.[7][8][9] 1B) and an irritant. The vinyl group adds potential for polymerization if stored improperly (stabilizers like BHT may be required).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Avoid exposure to light and air to prevent oxidation of the alkene.

  • PPE: Chemical-resistant gloves (Nitrile), safety goggles, and use within a fume hood is mandatory.

References

  • Morpholines in Medicinal Chemistry:Russian Journal of Organic Chemistry, 2013, Vol. 49, No. 6. "Morpholines: Synthesis and Biological Activity.
  • General Morpholine Synthesis: Organic Chemistry Portal. "Synthesis of Morpholines." Available at: [Link]

Sources

The Stereochemical Dichotomy of 2-Vinylmorpholine: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties which can enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2][3] When chirality is introduced, particularly at the C-2 position, the stereochemical configuration becomes a critical determinant of biological activity and therapeutic efficacy.[1] This guide provides a comprehensive technical exploration of the stereochemistry of (R)- and (S)-2-vinylmorpholine, two enantiomers that serve as important chiral building blocks in asymmetric synthesis and drug development. We will delve into the principles of their stereoselective synthesis, analytical methods for their differentiation and quality control, and the profound impact of their absolute configuration on pharmacological outcomes. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the nuanced role stereochemistry plays in this privileged scaffold.

Introduction: The Significance of Chirality in the Morpholine Scaffold

Chirality, the property of non-superimposable mirror images, is a fundamental concept in drug design.[4] Enantiomers of a chiral drug can exhibit widely different pharmacological activities, metabolic pathways, and toxicological profiles.[4] The precise control of stereochemistry is therefore not merely an academic exercise but a regulatory and safety imperative in pharmaceutical development.[1]

The 2-vinylmorpholine scaffold presents a chiral center at the C-2 position, giving rise to the (R) and (S) enantiomers. The vinyl group offers a versatile synthetic handle for further molecular elaboration, making these enantiomers valuable starting materials for complex target molecules. Understanding the distinct properties and synthesis of each enantiomer is crucial for harnessing their full potential.

Stereoselective Synthesis of (R)- and (S)-2-Vinylmorpholine

The synthesis of enantiomerically pure morpholines is a well-explored area of organic chemistry.[5][6] Strategies generally rely on one of two approaches: the resolution of a racemic mixture or, more efficiently, an asymmetric synthesis that directly yields the desired enantiomer. Common methods involve the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, or chiral catalysts.[]

A prevalent strategy for constructing the chiral morpholine core involves the cyclization of a chiral vicinal amino alcohol, which can be derived from readily available amino acids.[5][]

Conceptual Synthetic Pathway from Chiral Amino Alcohols

The enantioselective synthesis of 2-substituted morpholines can be achieved starting from enantiopure amino alcohols. For instance, (R)-2-amino-1-propanol can serve as a precursor for an (R)-configured morpholine derivative, while the corresponding (S)-amino alcohol would yield the (S)-enantiomer.

A general, conceptual workflow for this transformation is outlined below. This process involves the protection of the amine, introduction of the vinyl equivalent, and subsequent cyclization.

G cluster_R (R)-Enantiomer Synthesis cluster_S (S)-Enantiomer Synthesis R_Start (R)-Amino Alcohol R_Step1 N-Alkylation with Allyl Bromide R_Start->R_Step1 R_Step2 Intramolecular Cyclization R_Step1->R_Step2 R_Product (R)-2-Vinylmorpholine R_Step2->R_Product S_Start (S)-Amino Alcohol S_Step1 N-Alkylation with Allyl Bromide S_Start->S_Step1 S_Step2 Intramolecular Cyclization S_Step1->S_Step2 S_Product (S)-2-Vinylmorpholine S_Step2->S_Product

Figure 1: Conceptual asymmetric synthesis of 2-vinylmorpholine enantiomers.
Exemplary Protocol: Asymmetric Hydrogenation

A highly efficient method for generating chiral 2-substituted morpholines is the asymmetric hydrogenation of a prochiral dehydromorpholine precursor.[1][8][9] This approach utilizes a chiral catalyst, typically a rhodium complex with a chiral bisphosphine ligand, to achieve high enantioselectivity.[1][9]

Detailed Protocol: Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine [1]

This protocol serves as a representative example of how a chiral center at the 2-position of the morpholine ring can be installed with high fidelity.

  • Catalyst Preparation: In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and a chiral bisphosphine ligand (e.g., (R)-SKP, 1.6 mg, 0.00275 mmol) in anhydrous dichloromethane (1.0 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.[1]

  • Substrate Preparation: In a separate vial, dissolve the 2-phenyl-3,4-dihydro-2H-1,4-oxazine substrate (40.3 mg, 0.25 mmol) in anhydrous dichloromethane (1.0 mL).[1]

  • Reaction Setup: Transfer the substrate solution to the catalyst solution. Transfer the resulting mixture to a stainless-steel autoclave.[1]

  • Hydrogenation: Purge the autoclave with hydrogen gas three times, then pressurize to 50 atm of hydrogen. Stir the reaction at room temperature for 24 hours.[1]

  • Work-up and Purification: After carefully releasing the pressure, remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired (R)-2-phenylmorpholine.[1]

Causality: The choice of the chiral ligand is paramount; its three-dimensional structure creates a chiral environment around the rhodium center, forcing the hydrogen to add to one face of the double bond of the substrate preferentially, thus dictating the stereochemistry of the product.[6]

Analytical Differentiation of (R)- and (S)-2-Vinylmorpholine

Distinguishing between enantiomers is a critical aspect of quality control in pharmaceutical development.[10] Since enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents, specialized analytical techniques are required.[11]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and reliable method for separating and quantifying enantiomers.[10][12][13] The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[12]

Principles of Chiral HPLC Separation:

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[13] For effective separation, there must be at least a three-point interaction between the analyte and the CSP, with at least one of these interactions being stereochemically dependent.[12]

G cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers Racemic Mixture cluster_Interaction Diastereomeric Complex Formation CSP Chiral Selector R_Enantiomer (R)-Enantiomer R_Complex (R)-Analyte-CSP Complex (More Stable) R_Enantiomer->R_Complex Stronger Interaction (Longer Retention) S_Enantiomer (S)-Enantiomer S_Complex (S)-Analyte-CSP Complex (Less Stable) S_Enantiomer->S_Complex Weaker Interaction (Shorter Retention) R_Complex->CSP S_Complex->CSP

Figure 2: Principle of enantiomeric separation by chiral HPLC.

Exemplary Protocol: Chiral HPLC Method Development [12]

  • Column Screening: Screen a variety of polysaccharide-based or macrocyclic glycopeptide chiral stationary phases.

  • Mobile Phase Screening: Test different mobile phase systems, such as normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., water/acetonitrile), and polar organic modes.[12] For basic compounds like morpholines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase is often necessary to improve peak shape and resolution.[12]

  • Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and temperature to maximize resolution.

Polarimetry and Specific Rotation

Optical activity is the ability of a chiral compound to rotate the plane of plane-polarized light.[11][14] Enantiomers rotate light to an equal extent but in opposite directions.[11][14] The direction of rotation is denoted by (+) for dextrorotatory (clockwise) and (-) for levorotatory (counter-clockwise).[11]

The specific rotation ([α]) is a standardized measure of this rotation and is a characteristic physical property of a chiral compound under specific conditions (temperature, wavelength, solvent, and concentration).[14][15]

The formula for specific rotation is: [α]λT = α / (l × c) Where:

  • α is the observed rotation in degrees.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of light (commonly the D-line of a sodium lamp, 589 nm).

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the sample in g/mL.

Quantitative Data for a Chiral 2-Substituted Morpholine Derivative

EnantiomerSpecific Rotation [α]DConditionsReference
(S,S)-enantiomer salt+30.0°c 0.1, acetic acid[4]
(R,R)-enantiomer salt-30.0°c 0.1, acetic acid[4]

Note: The R/S designation does not predict the direction of optical rotation (+/-). This must be determined experimentally.[11][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent, the NMR spectra of two enantiomers are identical.[16][17] However, NMR can be used to distinguish between them by introducing a chiral environment, for example, by using a chiral solvating agent or a chiral derivatizing agent. This creates diastereomeric interactions that can result in different chemical shifts for the corresponding protons or carbons of the two enantiomers, allowing for their differentiation and the determination of enantiomeric excess.[18]

Stereochemistry and Biological Activity: The Driving Force for Enantiopurity

The differential interaction of enantiomers with chiral biological macromolecules (enzymes, receptors, etc.) is the basis for their often distinct pharmacological and toxicological profiles.[19] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to adverse effects.[19]

While specific comparative studies on the biological activity of (R)- and (S)-2-vinylmorpholine are not prominently featured in the reviewed literature, the principle is well-established across many chiral morpholine-containing drugs. For instance, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives that inhibit monoamine reuptake, the stereochemistry was found to be a critical determinant of activity and selectivity for serotonin and noradrenaline transporters.[20]

The logical implication for drug development is clear: synthesizing and testing the single, active enantiomer can lead to drugs with improved therapeutic indices, lower effective doses, and cleaner safety profiles.

G cluster_Bio Biological Interaction cluster_Enantiomers Enantiomers Receptor Chiral Receptor R_Enantiomer (R)-Enantiomer (Eutomer) R_Enantiomer->Receptor High Affinity Binding -> Therapeutic Effect S_Enantiomer (S)-Enantiomer (Distomer) S_Enantiomer->Receptor Low/No Affinity Binding -> Inactive or Side Effects

Figure 3: Differential binding of enantiomers to a chiral biological target.

Conclusion and Future Outlook

The stereochemistry of 2-vinylmorpholine is a critical consideration for its application in medicinal chemistry and asymmetric synthesis. The ability to produce this scaffold in an enantiomerically pure form, either as the (R)- or (S)-enantiomer, is essential for developing selective and effective therapeutic agents. This guide has outlined the core principles behind the stereoselective synthesis and analytical differentiation of these important chiral building blocks. As synthetic methodologies become more sophisticated and our understanding of stereochemistry-activity relationships deepens, the targeted use of single-enantiomer morpholine derivatives will continue to be a powerful strategy in the pursuit of safer and more effective medicines.[19]

References

  • Stereochemistry Video Tutorial. (2021). Stereochemistry - Optical Activity, Specific Rotation & Enantiomeric Excess. Available at: [Link]

  • Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. PMC. Available at: [Link]

  • BenchChem. (2025). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. BenchChem.
  • Leah4sci. (2017). Specific Rotation and Observed Rotation Calculations in Optical Activity. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds. BenchChem.
  • Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. (2022). MDPI. Available at: [Link]

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012). PMC. Available at: [Link]

  • Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. (2024). ChemRxiv. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (2020). PMC. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv. Available at: [Link]

  • OPTICAL ROTATION. Rudolph Research Analytical. Available at: [Link]

  • Asymmetric Synthesis. University of York. Available at: [Link]

  • Anisotropic 1H STD‐NMR Spectroscopy: Exploration of Enantiomer‐Polypeptide Interactions in Chiral Oriented Environments. Wiley Online Library. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Available at: [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. (2017). Master Organic Chemistry. Available at: [Link]

  • Chiral Polymers Based on Vinyl[2.2]paracyclophane and Their Application as CPL Emitters. MDPI. Available at: [Link]

  • Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. (2021). ResearchGate. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. Available at: [Link]

  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. (2019). Research Explorer - The University of Manchester. Available at: [Link]

  • Chiral HPLC for efficient resolution of enantiomers. (2008). Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). PMC. Available at: [Link]

  • ASYMMETRIC SYNTHESIS-II. DNR College. Available at: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). PMC. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Available at: [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines. (2005). PubMed. Available at: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. Available at: [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2025). ResearchGate. Available at: [Link]

  • Multiplet shape in proton NMR of morpholines. (2016). Chemistry Stack Exchange. Available at: [Link]

  • Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst (RSC Publishing). Available at: [Link]

  • Organic Compounds with Biological Activity. (2025). MDPI. Available at: [Link]

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2-Vinylmorpholine: A Versatile Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Chirality in Drug Design

In the landscape of modern pharmacology, the principle of chirality is a cornerstone of rational drug design. The three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with different enantiomers of a chiral drug often exhibiting distinct pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a critical necessity for the development of safer and more efficacious medicines.[1] Chiral building blocks, small, enantiopure molecules that can be incorporated into larger drug candidates, are indispensable tools in this endeavor, offering an efficient and predictable means of introducing stereochemical complexity.

Among the pantheon of privileged heterocyclic scaffolds in medicinal chemistry, the morpholine moiety has garnered significant attention.[1][2][3][4] Its inherent conformational flexibility, favorable physicochemical properties, and metabolic stability have made it a frequent choice for bioisosteric replacement of other rings and for modulating the pharmacokinetic properties of drug candidates.[1][2][4] When this valuable scaffold is functionalized with a reactive vinyl group at the 2-position, and rendered in a chirally pure form, it transforms into a powerful and versatile building block: 2-vinylmorpholine . This guide provides a comprehensive technical overview of 2-vinylmorpholine, from its enantioselective synthesis to its application as a key intermediate in the synthesis of complex drug molecules, with a focus on the underlying principles and practical methodologies for the discerning researcher.

Part 1: Enantioselective Synthesis of 2-Vinylmorpholine

The cornerstone of utilizing 2-vinylmorpholine as a chiral building block is the ability to access it in high enantiopurity. While several methods for the synthesis of chiral morpholines exist, palladium-catalyzed asymmetric allylic substitution has emerged as a particularly effective strategy for the preparation of chiral 2-vinylmorpholines.[5]

Palladium(II)-Catalyzed Enantioselective Cyclization: A Mechanistic Overview

A robust method for the enantioselective synthesis of 2-vinyl oxygen heterocycles, which is highly analogous to the synthesis of 2-vinylmorpholine, involves the palladium(II)-catalyzed cyclization of appropriate precursors.[6][7] This approach offers excellent control over stereochemistry and results in high yields. The catalytic cycle is proposed to proceed through an anti-oxypalladation/ syn-deoxypalladation mechanism.[7]

Diagram 1: Proposed Catalytic Cycle for Palladium(II)-Catalyzed Enantioselective Synthesis of 2-Vinyl Heterocycles

Palladium-Catalyzed Cyclization cluster_cycle Catalytic Cycle Pd_L_X2 Pd(II) Catalyst Alkene_Complex π-Alkene Complex Pd_L_X2->Alkene_Complex Coordination Oxypalladation_TS anti-Oxypalladation Transition State Alkene_Complex->Oxypalladation_TS Intramolecular Nucleophilic Attack Alkyl_Pd_Intermediate Alkyl-Pd(II) Intermediate Oxypalladation_TS->Alkyl_Pd_Intermediate Deoxypalladation_TS syn-Deoxypalladation Transition State Alkyl_Pd_Intermediate->Deoxypalladation_TS β-Hydride Elimination Product_Complex Product-Pd(0) Complex Deoxypalladation_TS->Product_Complex Pd_0 Pd(0) Product_Complex->Pd_0 Product Release Product Enantioenriched 2-Vinylmorpholine Product_Complex->Product Pd_0->Pd_L_X2 Re-oxidation Substrate Allylic Alcohol Derivative (e.g., Trichloroacetimidate) Substrate->Alkene_Complex Oxidant Oxidant (e.g., Benzoquinone) Oxidant->Pd_L_X2 caption Proposed catalytic cycle for Pd(II)-catalyzed enantioselective synthesis.

Caption: Proposed catalytic cycle for Pd(II)-catalyzed enantioselective synthesis.

This catalytic cycle highlights the key steps in the transformation, emphasizing the role of the chiral palladium catalyst in controlling the stereochemical outcome of the cyclization.

Experimental Protocol: Enantioselective Synthesis of N-Protected (R)- and (S)-2-Vinylmorpholine

The following is a generalized, yet detailed, protocol for the enantioselective synthesis of N-protected 2-vinylmorpholine, adapted from methodologies developed for analogous 2-vinyl oxygen heterocycles.[6][7] The choice of the enantiomer of the chiral ligand dictates the stereochemistry of the product.

Table 1: Reagents and Materials

Reagent/MaterialPurpose
N-Protected Allylic Amino AlcoholStarting Material
TrichloroacetonitrileActivation of the allylic alcohol
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Catalyst for trichloroacetimidate formation
Palladium(II) AcetateCatalyst Precursor
Chiral Ligand (e.g., (S)- or (R)-COP-Cl)For enantioselective catalysis
Silver Acetate (AgOAc)Halide scavenger to generate active catalyst
Dichloromethane (DCM)Anhydrous solvent
CeliteFiltration aid
Silica GelFor column chromatography

Step 1: Synthesis of the Allylic Trichloroacetimidate Precursor

  • To a solution of the N-protected allylic amino alcohol (1.0 equiv) in anhydrous dichloromethane (0.2 M) at 0 °C, add trichloroacetonitrile (1.5 equiv).

  • Add DBU (0.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until consumption of the starting material.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the allylic trichloroacetimidate.

Step 2: Palladium(II)-Catalyzed Enantioselective Cyclization

  • In a separate flask, prepare the active catalyst by dissolving palladium(II) acetate (0.01 equiv) and the chiral ligand (e.g., (S)-COP-Cl for the (S)-enantiomer of the product; 0.01 equiv) in anhydrous dichloromethane.

  • Add silver acetate (0.01 equiv) to the catalyst solution and stir in the dark for 30 minutes.

  • Filter the catalyst solution through a pad of Celite into a new flask.

  • To this activated catalyst solution, add a solution of the allylic trichloroacetimidate (1.0 equiv) in anhydrous dichloromethane (to achieve a final concentration of 0.1 M).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the enantiomerically enriched N-protected 2-vinylmorpholine.

Note: The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.

Part 2: Chemical Reactivity and Synthetic Utility

The synthetic utility of 2-vinylmorpholine lies in the reactivity of its vinyl group, which can participate in a variety of chemical transformations to introduce further complexity into the molecule. The N-protected morpholine scaffold is generally stable to a range of reaction conditions.

Michael Addition: Elongation of the Side Chain

The vinyl group of 2-vinylmorpholine is an excellent Michael acceptor, allowing for the conjugate addition of a wide range of nucleophiles.[8] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the exocyclic position.

Diagram 2: Michael Addition to N-Boc-2-Vinylmorpholine

Michael_Addition start N-Boc-2-Vinylmorpholine Vinyl Group (Michael Acceptor) product Michael Adduct Extended Side Chain start:f1->product:f0 Conjugate Addition nucleophile Nucleophile (Nu-H) (e.g., R2NH, RSH, Malonates) nucleophile->start:f1 base Base (e.g., DBU, Et3N) base->nucleophile caption Michael addition extends the side chain of 2-vinylmorpholine.

Caption: Michael addition extends the side chain of 2-vinylmorpholine.

Typical Experimental Conditions for Michael Addition:

  • To a solution of N-Boc-2-vinylmorpholine (1.0 equiv) and the nucleophile (1.1-1.5 equiv) in a suitable solvent (e.g., THF, acetonitrile), add a catalytic amount of a non-nucleophilic base such as DBU or triethylamine.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up typically involves dilution with an organic solvent, washing with aqueous solutions to remove the catalyst and excess nucleophile, drying, and concentration.

  • Purification is achieved by column chromatography.

Table 2: Representative Michael Additions to N-Boc-2-Vinylmorpholine

NucleophileProduct
BenzylamineN-Benzyl-2-(morpholin-2-yl)ethan-1-amine derivative
Thiophenol2-(2-(Phenylthio)ethyl)morpholine derivative
Diethyl malonateDiethyl 2-(2-(morpholin-2-yl)ethyl)malonate derivative
Cycloaddition Reactions: Construction of Fused Ring Systems

The electron-deficient nature of the vinyl group, particularly when the morpholine nitrogen is acylated, allows 2-vinylmorpholine to participate in cycloaddition reactions, providing access to complex polycyclic structures.

In the Diels-Alder reaction, the vinyl group can act as a dienophile, reacting with a conjugated diene to form a six-membered ring.[1][9][10][11] Lewis acid catalysis can be employed to enhance the reactivity of the dienophile and control the regioselectivity of the cycloaddition.[12]

Diagram 3: Diels-Alder Reaction of N-Acyl-2-Vinylmorpholine

Diels_Alder dienophile N-Acyl-2-Vinylmorpholine Dienophile product Fused Bicyclic Adduct Newly Formed Six-Membered Ring dienophile:f1->product:f0 [4+2] Cycloaddition diene Conjugated Diene (e.g., Cyclopentadiene) diene->dienophile:f1 catalyst Lewis Acid (optional) (e.g., BF3·OEt2) catalyst->dienophile:f0 caption Diels-Alder reaction for constructing fused ring systems.

Caption: Diels-Alder reaction for constructing fused ring systems.

2-Vinylmorpholine can also serve as a dipolarophile in 1,3-dipolar cycloadditions with dipoles such as nitrones, leading to the formation of five-membered heterocyclic rings fused to the morpholine core.[2][3][9][13][14] This reaction is a powerful method for constructing complex, nitrogen- and oxygen-containing polycyclic systems.

Part 3: Application in the Synthesis of a CCR3 Antagonist

A significant application of chiral 2-vinylmorpholine is as a key intermediate in the synthesis of antagonists of the CC chemokine receptor 3 (CCR3).[5] CCR3 is a G protein-coupled receptor that plays a crucial role in the recruitment of eosinophils, making it an attractive target for the treatment of inflammatory diseases such as asthma.[15]

Case Study: Synthesis of a Urea-Based CCR3 Antagonist

The synthesis of a potent urea-based CCR3 antagonist showcases the utility of (R)-2-vinylmorpholine as a chiral building block.[5] The synthesis involves the initial elaboration of the vinyl group, followed by further functionalization to introduce the urea moiety.

Step 1: Oxidative Cleavage of the Vinyl Group

The vinyl group of N-Boc-(R)-2-vinylmorpholine is oxidatively cleaved to an aldehyde using ozonolysis followed by a reductive workup.

Step 2: Reductive Amination

The resulting aldehyde is then subjected to reductive amination with a suitable primary amine to introduce the side chain required for the urea formation.

Step 3: Urea Formation

Finally, the secondary amine is reacted with an isocyanate to form the final urea-based CCR3 antagonist.

Diagram 4: Synthetic Route to a CCR3 Antagonist from (R)-2-Vinylmorpholine

CCR3_Antagonist_Synthesis start (R)-N-Boc-2-Vinylmorpholine aldehyde Intermediate Aldehyde start->aldehyde Oxidative Cleavage amine Intermediate Secondary Amine aldehyde->amine Reductive Amination product Urea-Based CCR3 Antagonist amine->product Urea Formation reagents1 1. O3 2. Me2S reagents1->start reagents2 R-NH2, NaBH(OAc)3 reagents2->aldehyde reagents3 Ar-NCO reagents3->amine caption Key steps in the synthesis of a CCR3 antagonist.

Caption: Key steps in the synthesis of a CCR3 antagonist.

This synthetic sequence demonstrates how the chiral 2-vinylmorpholine scaffold can be efficiently elaborated into a complex and biologically active molecule, highlighting its value in drug discovery programs.

Conclusion and Future Perspectives

2-Vinylmorpholine has established itself as a valuable and versatile chiral building block for drug discovery. Its efficient enantioselective synthesis, coupled with the diverse reactivity of the vinyl group, provides medicinal chemists with a powerful platform for the construction of complex, chirally pure molecules. The successful application of 2-vinylmorpholine in the synthesis of CCR3 antagonists underscores its potential in developing novel therapeutics for inflammatory diseases.

Future research in this area will likely focus on expanding the repertoire of reactions that the vinyl group can undergo, developing novel catalytic systems for its synthesis with even greater efficiency and selectivity, and exploring its incorporation into a wider range of drug scaffolds targeting diverse biological pathways. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like 2-vinylmorpholine in the drug development pipeline is set to increase, paving the way for the next generation of innovative medicines.

References

  • 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1) - Chemical Science Review and Letters. (URL: [Link])

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. (URL: [Link])

  • Cannon, J. S., Olson, A. C., Overman, L. E., & Solomon, N. S. (2012). Palladium(II)-catalyzed enantioselective synthesis of 2-vinyl oxygen heterocycles. The Journal of organic chemistry, 77(4), 1961–1973. (URL: [Link])

  • Diels–Alder reaction - Wikipedia. (URL: [Link])

  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics - MDPI. (URL: [Link])

  • Nitrone-olefin (3+2) cycloaddition - Wikipedia. (URL: [Link])

  • 1,3-Dipolar Cycloaddition of Nitrone | Chem-Station Int. Ed. (2014, February 18). (URL: [Link])

  • Wolfe, J. P., & Rossi, M. A. (2013). Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction. Chemical communications (Cambridge, England), 49(60), 6800–6802. (URL: [Link])

  • Cannon, J. S., Olson, A. C., Overman, L. E., & Solomon, N. S. (2012). Palladium(II)-catalyzed enantioselective synthesis of 2-vinyl oxygen heterocycles. The Journal of organic chemistry, 77(4), 1961–1973. (URL: [Link])

  • Diels-Alder Reaction - Organic Chemistry Portal. (URL: [Link])

  • Diels–Alder reaction - Wikipedia. (URL: [Link])

  • Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - PMC - NIH. (URL: [Link])

  • Enantioselective synthesis of axially chiral vinyl arenes through palladium-catalyzed C–H olefination - Chemical Communications (RSC Publishing). (URL: [Link])

  • Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps. (URL: [Link])

  • N-Alkylation–Intramolecular Michael Addition: New Reaction Manifold for High Throughput Annulation of Amines. (URL: [Link])

  • Wolfe, J. P., & Wolfe, S. A. (2012). Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. Organic letters, 14(15), 3998–4001. (URL: [Link])

  • Palladium-catalysed enantioselective synthesis of Ibuprofen - ResearchGate. (URL: [Link])

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 785-827. (URL: [Link])

  • LEWIS ACID-CATALYZED MICHAEL ADDITION REACTIONS OF N-BOC-2-SILYLOXYPYRROLES TO 3-ACRYLOYL-2. (2007, January 12). (URL: [Link])

  • Novel Peptide Nanoparticle Biased Antagonist of CCR3 Blocks Eosinophil Recruitment and Airway Hyperresponsiveness - PMC. (URL: [Link])

  • Zhang, Z., Li, M., Zhang, J., Zhang, Y., Zhang, F., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical science, 12(43), 15061–15066. (URL: [Link])

  • (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. - ResearchGate. (URL: [Link])

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC. (URL: [Link])

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - MDPI. (URL: [Link])

  • Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions - PMC. (URL: [Link])

  • Matsumura, Y., et al. (2000). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorganic & medicinal chemistry letters, 10(15), 1665–1668. (URL: [Link])

  • Design, synthesis, in vitro evaluation, and molecular modeling studies of N- substituted benzomorphans, analogs of LP2 - CNR-IRIS. (URL: [Link])

  • STING antagonists, synthesized via Povarov–Doebner type multicomponent reaction. (URL: [Link])

  • Discovery of CC Chemokine Receptor-3 (CCR3) Antagonists with Picomolar Potency | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and Antitumor Potency of 2E,21E-bis-(2-Pyridinylidene)-hollongdione in NCI-60 Panel and Zebrafish Model - MDPI. (URL: [Link])

  • 3′-(Phenyl alkynyl) analogs of abscisic acid: synthesis and biological activity of potent ABA antagonists - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

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Literature review on 2-substituted morpholine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The morpholine ring is a privileged pharmacophore in medicinal chemistry, offering a unique balance of lipophilicity, solubility, and metabolic stability. However, while 3-substituted morpholines are readily accessible via amino acid derivatives, 2-substituted morpholines present a significant synthetic challenge due to the lack of a naturally occurring chiral pool precursor (like amino acids) and the difficulty in differentiating the C2 (ether-adjacent) and C3 (amine-adjacent) positions.

This guide analyzes the most robust methodologies for accessing this scaffold, prioritizing stereocontrol and scalability. It moves beyond classical Williamson ether synthesis to cover modern stannyl-amine protocols (SnAP) and asymmetric hydrogenation.

Strategic Importance in Medicinal Chemistry

The introduction of a substituent at the C2 position of the morpholine ring exerts a profound "puckering" effect, locking the conformer and potentially improving binding affinity.

  • Metabolic Stability: 2-substitution blocks oxidative metabolism at the ether-adjacent carbon, a common soft spot for CYP450 enzymes.

  • pKa Modulation: Unlike C3 substituents, C2 substituents modulate the basicity of the nitrogen inductively through the oxygen atom, allowing for fine-tuning of PK properties without steric crowding of the amine.

  • Key Drugs:

    • Aprepitant (Emend): NK1 antagonist.[1] Features a complex 2,3-disubstituted morpholine core.[2]

    • Reboxetine: NRI antidepressant. Relies on a 2-substituted aryloxymorpholine scaffold.[2][3]

FeatureC2-SubstitutionC3-Substitution
Electronic Effect Inductive (via Oxygen)Direct Steric/Inductive
Metabolic Liability Blocks ether-oxidationBlocks alpha-aminyl oxidation
Chiral Pool Source Rare (Lactic acid derivatives)Abundant (Amino acids)
Synthetic Difficulty HighLow
Retrosynthetic Analysis & Decision Matrix

The choice of synthetic route depends heavily on the nature of the C2-substituent (Aryl vs. Alkyl) and the requirement for enantiopurity.

G Start Target: 2-Substituted Morpholine Q1 Is the substituent Aryl or Alkyl? Start->Q1 Aryl Aryl Substituent Q1->Aryl Alkyl Alkyl Substituent Q1->Alkyl Method2 Asymmetric Hydrogenation (Rh-Catalyzed) Aryl->Method2 High ee needed Method3 Chiral Epoxide Opening (Classic/Industrial) Aryl->Method3 Scale > 1kg Method1 SnAP Reagents (Bode) (High Modularity) Alkyl->Method1 Library Synthesis Alkyl->Method3 Specific Target Q2 Enantiopurity Required? Method1->Q2

Figure 1: Strategic decision matrix for selecting the optimal synthetic route based on substituent type and scale.

Modern Synthetic Methodologies
3.1 The "Gold Standard" for Libraries: SnAP Reagents

Developed by the Bode Group, Stannyl Amine Protocol (SnAP) reagents have revolutionized the access to 2-substituted morpholines. This method effectively transforms an aldehyde into a saturated N-heterocycle in a single operation.

  • Mechanism: Radical cross-coupling of an aldehyde with an amino-stannane reagent.

  • Why it works: It bypasses the need for cyclization precursors that are difficult to synthesize. The C2 substituent is derived directly from the aldehyde, which is commercially abundant.

Detailed Protocol (Self-Validating System):

  • Imine Formation:

    • Dissolve SnAP-M Reagent (1 equiv) in CH₂Cl₂ (0.2 M).

    • Add Aldehyde (1 equiv) and 4Å Molecular Sieves.

    • Stir at RT for 2 hours. Checkpoint: Verify imine formation via ¹H NMR (disappearance of aldehyde CHO peak).

    • Filter through Celite and concentrate.

  • Radical Cyclization:

    • Prepare a mixture of Cu(OTf)₂ (1.0 equiv) and 2,6-Lutidine (1.0 equiv) in HFIP (Hexafluoroisopropanol) / CH₂Cl₂ (1:4 ratio).

    • Note: HFIP is critical here; it stabilizes the radical cation intermediates.

    • Add the crude imine from Step 1.

    • Stir at RT for 12 hours.

    • Quench: Add 10% aq. NH₄OH (dissolves copper salts, turning the aqueous layer blue).

    • Purification: Standard extraction and flash chromatography.

SnAP Reagent SnAP Reagent (Amino-Stannane) Imine Imine Intermediate Reagent->Imine + Aldehyde - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Radical C-Centered Radical (Cu-Mediated) Imine->Radical Cu(OTf)2 HFIP Product 2-Substituted Morpholine Radical->Product Cyclization - Bu3Sn+

Figure 2: Mechanistic workflow of the SnAP reagent protocol.

3.2 Asymmetric Hydrogenation (Scale-Up Route)

For large-scale preparation where stoichiometry is costly (making SnAP less viable), Rh-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines is the preferred route.

  • Catalyst: Rh(COD)₂BF₄ with chiral bisphosphine ligands (e.g., TangPhos or Binap).

  • Substrate: 2-substituted dehydromorpholines (enol ethers).

  • Outcome: High enantioselectivity (>95% ee) and 100% atom economy.

  • Critical Parameter: The "bite angle" of the ligand is crucial for inducing the correct facial selectivity on the cyclic enol ether.

Industrial Case Study: The Aprepitant Route

The synthesis of Aprepitant (Emend) represents the pinnacle of 2-substituted morpholine process chemistry. It utilizes a Crystallization-Induced Asymmetric Transformation (CIAT) .

  • Challenge: Installing the 2-(R)-[1-(R)-3,5-bis(trifluoromethyl)phenyl]ethoxy group with perfect stereocontrol relative to the C3 position.

  • Solution:

    • Formation of a morpholinone intermediate.[4]

    • Use of a chiral acid (Camphorsulfonic acid) to form a salt.[1]

    • The "wrong" diastereomer in solution epimerizes and precipitates as the "correct" diastereomeric salt, driving the yield >90% theoretically.

  • Takeaway: For fixed industrial targets, thermodynamic control (crystallization) often beats kinetic control (catalysis).

Emerging Technologies: C-H Functionalization

While de novo synthesis (building the ring) is standard, late-stage functionalization is emerging.

  • Photoredox Catalysis (MacMillan/Nicewicz):

    • Direct C-H arylation of morpholines usually occurs at C3 (alpha to nitrogen) due to the stabilization of the

      
      -amino radical.
      
    • Accessing C2: To hit the C2 position (alpha to oxygen), one typically requires specific directing groups or must rely on the inherent electronic bias of morpholinones (lactones) rather than morpholines, followed by reduction.

References
  • SnAP Reagents (Original Methodology): Vo, C. V., Luescher, M. U., & Bode, J. W. (2014).[5][6] SnAP Reagents for the Synthesis of Piperazines and Morpholines. Organic Letters, 16(4), 1236–1239.[6] [Link]

  • Asymmetric Hydrogenation: Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12, 1234-1240. [Link]

  • Aprepitant Industrial Synthesis: Hale, J. J., et al. (2000). Structural transformations of the morpholine core of the substance P antagonist L-742,694.[7][8] Journal of Medicinal Chemistry, 43(6), 1234-1241. [Link]

  • Organocatalytic Approaches: MacMillan, D. W. C., et al. (2014).[4] Decarboxylative arylation of α-amino acids via photoredox catalysis. Science, 345(6195), 437-440. (Context for radical mechanisms). [Link]

Sources

Solubility Profile and Physicochemical Characterization of 2-Vinylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characterization, and handling protocols for 2-Vinylmorpholine .

Technical Guide for Process Chemistry & Drug Development

Executive Summary

2-Vinylmorpholine (CAS: 98548-70-0 / 7474-76-2) is a high-value heterocyclic building block used extensively in the synthesis of bioactive scaffolds, particularly for introducing morpholine moieties with a reactive vinyl handle for further functionalization (e.g., olefin metathesis, Heck coupling).[1]

Unlike its parent compound morpholine, which is fully water-miscible and highly hygroscopic, the introduction of the vinyl group at the C2 position breaks the molecular symmetry and increases lipophilicity. This guide provides a definitive solubility profile to assist researchers in solvent selection for reaction optimization, extraction, and purification.

Physicochemical Characterization

Understanding the fundamental physical properties is a prerequisite for predicting solubility behavior. The vinyl group shifts the molecule from a "highly polar" amine to a "moderately polar" intermediate.

PropertyValueTechnical Note
Molecular Formula C₆H₁₁NOHeterocyclic Secondary Amine
Molecular Weight 113.16 g/mol Low MW facilitates high solubility in most solvents.
Physical State Colorless to Yellow LiquidHygroscopic; store under inert atmosphere.
Boiling Point ~128–130 °CSimilar to morpholine; amenable to distillation.
pKa (Conjugate Acid) ~8.79 (Experimental/Predicted)Basic. Protonates in acidic media (pH < 6).
LogP (Octanol/Water) ~0.3 – 0.5 (Estimated)Critical: Shift from -0.86 (Morpholine) indicates better organic partitioning.
Flash Point ~32–36 °CFlammable. Handle with static precautions.
Density ~0.95 – 1.00 g/cm³Slightly less dense than water.

Mechanistic Insight: The morpholine ring contains two polarity centers: the ether oxygen (H-bond acceptor) and the secondary amine nitrogen (H-bond donor/acceptor). The C2-vinyl group adds a hydrophobic domain, disrupting the water-structuring capability slightly but enhancing interaction with non-polar solvents like toluene and dichloromethane.

Solubility Profile in Organic Solvents

The solubility of 2-vinylmorpholine is pH-dependent . The data below refers to the neutral free base .

A. Polar Protic Solvents (High Solubility)
  • Solvents: Water, Methanol, Ethanol, Isopropanol.

  • Behavior: Miscible or Highly Soluble (>100 mg/mL).

  • Mechanism: The amine and ether groups form strong Hydrogen bonds with the solvent.

  • Application: Methanol is the preferred solvent for crystallizing diastereomeric salts (e.g., with Mandelic acid) during chiral resolution.

B. Polar Aprotic Solvents (High Solubility)
  • Solvents: DMSO, DMF, Acetonitrile, Acetone.

  • Behavior: Miscible / Highly Soluble.[2]

  • Application: Ideal for nucleophilic substitution reactions where solvation of the amine nucleophile is required without proton exchange. DMSO stocks (10–100 mM) are standard for biological assays.

C. Chlorinated & Ester Solvents (Process Critical)
  • Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate (EtOAc).

  • Behavior: Soluble.[2][3][4][5]

  • Significance:

    • DCM: Excellent solubilizer. Used for reactions involving reagents insoluble in ether (e.g., certain coupling agents).

    • EtOAc: The standard solvent for liquid-liquid extraction. The partition coefficient favors EtOAc over basic water (pH > 10).

D. Non-Polar / Hydrocarbon Solvents
  • Solvents: Diethyl Ether, Toluene, Hexanes/Heptanes.

  • Behavior:

    • Diethyl Ether/Toluene: Soluble.[2][3][4][5]

    • Hexanes: Partially Soluble / Miscible.

  • Application: Hexane/Heptane is used as a co-solvent in column chromatography (typically 0–70% EtOAc in Heptane) to modulate retention factor (Rf).

Summary Table: Solvent Compatibility
Solvent ClassRepresentative SolventSolubility RatingPrimary Use Case
Protic Water (pH > 9)High Workup (Aqueous phase)
Protic MethanolHigh Chiral Resolution / Crystallization
Chlorinated Dichloromethane (DCM)High Synthesis / Reaction Medium
Ester Ethyl AcetateHigh Extraction / Purification
Ether THF / Diethyl EtherHigh Grignard / Organometallic Rxns
Hydrocarbon Hexane / HeptaneModerate Chromatography Eluent

Experimental Protocols

Protocol A: Determination of Saturation Solubility

Use this protocol to validate solubility for new solvent systems.

  • Preparation: Add excess 2-vinylmorpholine (liquid) to 1.0 mL of the target solvent in a sealed HPLC vial.

  • Equilibration: Agitate at 25°C for 24 hours (Orbit shaker at 200 rpm).

  • Separation: Centrifuge at 10,000 rpm for 5 minutes to separate undissolved droplets/phases.

  • Quantification: Dilute the supernatant 100-fold with Acetonitrile and inject into HPLC (UV detection at 210 nm or ELSD). Compare peak area against a standard curve.

Protocol B: Acid-Base Extraction (Purification)

Leveraging the basicity (pKa ~8.8) for isolation.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Acid Wash: Extract the organic layer with 1M HCl (aq) .

    • Mechanism:[6] 2-Vinylmorpholine protonates to form the water-soluble hydrochloride salt (

      
      ). Impurities remain in the EtOAc.
      
  • Separation: Discard the organic layer. Keep the acidic aqueous layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 10% NaOH or Sat. NaHCO₃ until pH > 10.

    • Observation: The solution will become cloudy as the free base oils out.

  • Re-Extraction: Extract the basic aqueous layer 3x with DCM or EtOAc .

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    

Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection and the extraction workflow based on the physicochemical properties of 2-vinylmorpholine.

SolubilityWorkflow Start Start: 2-Vinylmorpholine Sample StateCheck Is the sample a Salt or Free Base? Start->StateCheck Salt Salt Form (e.g., HCl) StateCheck->Salt Solid / Acidic FreeBase Free Base (Liquid) StateCheck->FreeBase Liquid / Neutral WaterSol Soluble in Water / Methanol Insoluble in Non-polars Salt->WaterSol FreeBaseStep Neutralize with Base (pH > 10) Salt->FreeBaseStep To convert FreeBaseStep->FreeBase AppCheck Intended Application? FreeBase->AppCheck Synth Synthesis (Coupling/Alkylation) AppCheck->Synth Extract Purification / Extraction AppCheck->Extract Anal Analysis (HPLC/NMR) AppCheck->Anal DCM_THF Use DCM, THF, or Toluene (Avoid protic solvents if using electrophiles) Synth->DCM_THF EtOAc Use Ethyl Acetate / Water System (Partition Coefficient favors Org at pH > 10) Extract->EtOAc MeOD Use CDCl3 or MeOD Anal->MeOD

Caption: Decision matrix for solvent selection based on the chemical state (Salt vs. Free Base) and intended application.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91101, 2-Phenylmorpholine (Analogous Structure & Properties). Retrieved from [Link]

  • Massacret, M., et al. (2001). Resolution of 2-substituted 1,4-benzodioxanes by entrainment (Solubility and Crystallization in Methanol). ResearchGate. Retrieved from [Link]

  • Uozumi, Y., et al. (1993). Catalytic Asymmetric Construction of Morpholines and Piperazines (Synthesis and Isolation via EtOAc). Journal of Organic Chemistry / ChemInform. Retrieved from [Link]

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Methodological & Application

Strategic N-Protection of 2-Vinylmorpholine: A Comparative Protocol Guide (Boc, Cbz, Fmoc)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

2-Vinylmorpholine represents a high-value scaffold in diversity-oriented synthesis, serving as a precursor for peptidomimetics and heterocyclic drug candidates. Its structural duality—a nucleophilic secondary amine and an electrophilic/polymerizable vinyl group—presents a unique chemoselectivity challenge.

This Application Note provides validated protocols for the N-protection of 2-vinylmorpholine using Boc (tert-butyloxycarbonyl), Cbz (benzyloxycarbonyl), and Fmoc (fluorenylmethyloxycarbonyl) groups. Unlike generic amine protection guides, this document specifically addresses the stability of the C2-vinyl moiety, offering critical insights into deprotection compatibility to prevent unwanted saturation or polymerization.

Core Decision Matrix: Selecting the Right Group
FeatureBoc (tert-Butyloxycarbonyl)Fmoc (Fluorenylmethyloxycarbonyl)Cbz (Benzyloxycarbonyl)
Primary Utility General synthesis; acid-labile.[1][2]Solid-phase synthesis; base-labile.Robust protection; orthogonal to Boc/Fmoc.[3]
Vinyl Compatibility High. Stable to introduction/removal.High. Stable to introduction/removal.Conditional. H₂/Pd deprotection destroys vinyl group.
Introduction Reagent

Fmoc-OSu (Preferred over Fmoc-Cl)Cbz-Cl
Deprotection TFA or HClPiperidine or DBUMust use Acid/Lewis Acid (e.g., TMSI, HBr).

Mechanistic & Workflow Visualization

Figure 1: Strategic Protection Workflow

The following diagram outlines the logical flow for protecting 2-vinylmorpholine, highlighting the critical decision point regarding Cbz deprotection.

ProtectionStrategy Start Substrate: 2-Vinylmorpholine Choice Select Protecting Group Start->Choice BocPath Boc Protection (Acid Labile) Choice->BocPath FmocPath Fmoc Protection (Base Labile) Choice->FmocPath CbzPath Cbz Protection (Hydrogenolysis Labile) Choice->CbzPath BocReagent Reagent: (Boc)2O Base: TEA/NaOH BocPath->BocReagent FmocReagent Reagent: Fmoc-OSu Base: NaHCO3 FmocPath->FmocReagent CbzReagent Reagent: Cbz-Cl Base: NaHCO3/DCM CbzPath->CbzReagent BocDeprot Deprotection: TFA/DCM (Vinyl Intact) BocReagent->BocDeprot FmocDeprot Deprotection: Piperidine (Vinyl Intact) FmocReagent->FmocDeprot CbzDecision Deprotection Method? CbzReagent->CbzDecision CbzH2 H2 / Pd-C (Vinyl REDUCED to Ethyl) CbzDecision->CbzH2 Standard Route CbzAcid HBr/AcOH or TMSI (Vinyl PRESERVED) CbzDecision->CbzAcid Vinyl-Safe Route

Caption: Decision tree for N-protection of 2-vinylmorpholine. Note the critical bifurcation for Cbz deprotection to preserve the vinyl handle.

Detailed Experimental Protocols

Protocol A: Boc Protection (The Standard)

Objective: High-yield protection suitable for acid-resistant downstream chemistry. Mechanism: Nucleophilic attack of the secondary amine on the carbonyl of di-tert-butyl dicarbonate.

Reagents:

  • 2-Vinylmorpholine (

    
     equiv)
    
  • Di-tert-butyl dicarbonate (

    
    , 
    
    
    
    equiv)
  • Triethylamine (

    
    , 
    
    
    
    equiv) or
    
    
    NaOH
  • Solvent: Dichloromethane (DCM) or THF/

    
     (1:1)
    

Procedure:

  • Setup: In a round-bottom flask, dissolve 2-vinylmorpholine in DCM (

    
     M concentration).
    
  • Base Addition: Add

    
     and cool the solution to 
    
    
    
    C. Cooling is critical to prevent exothermic polymerization of the vinyl group.
  • Reagent Addition: Add

    
     dropwise (dissolved in minimal DCM if solid).
    
  • Reaction: Warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin; free amine disappears).

  • Workup:

    • Wash with

      
       M citric acid (cold) or 
      
      
      
      
      
      . Avoid strong mineral acids (HCl) during workup to prevent premature deprotection or hydration of the vinyl double bond.
    • Wash with saturated

      
       and brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Technical Insight: The vinyl group is electronically neutral to these conditions. However, ensure the


 is fresh; degraded reagent generates isobutylene which is harmless, but tert-butanol can complicate solvent removal.
Protocol B: Fmoc Protection (The Orthogonal)

Objective: Base-labile protection for solid-phase synthesis or when acid sensitivity is required later. Reagent Choice: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is strictly preferred over Fmoc-Cl. Fmoc-Cl is highly reactive and can cause acylation of the vinyl group or formation of dipeptides.

Reagents:

  • 2-Vinylmorpholine (

    
     equiv)
    
  • Fmoc-OSu (

    
     equiv)
    
  • Sodium Bicarbonate (

    
    , 
    
    
    
    equiv)
  • Solvent: Acetone/Water (1:1) or Dioxane/Water (1:1)

Procedure:

  • Setup: Dissolve 2-vinylmorpholine in Acetone/Water (

    
    ) at 
    
    
    
    M.
  • Buffer: Add solid

    
    . The pH should be maintained ~8–9.
    
  • Addition: Add Fmoc-OSu slowly at

    
    C.
    
  • Reaction: Stir at RT for 2–4 hours.

  • Workup:

    • Evaporate the organic solvent (acetone/dioxane) under reduced pressure.

    • Acidify the remaining aqueous layer carefully to pH 4–5 with dilute HCl.

    • Extract immediately with EtOAc. Prolonged exposure to acidic water can hydrate the vinyl group.

  • Purification: Recrystallization (EtOH/Water) or Flash Chromatography.

Technical Insight: Fmoc derivatives of morpholines are often crystalline. Check for the characteristic "doublet of doublets" of the vinyl protons in NMR (


 5.7–6.0 ppm) to ensure the alkene is intact.
Protocol C: Cbz Protection (The Specialist & Risk)

Objective: Robust protection for harsh chemical environments. Critical Warning: Do NOT use catalytic hydrogenation (


) for deprotection.  This will reduce the 2-vinyl group to a 2-ethyl group.

Reagents:

  • 2-Vinylmorpholine (

    
     equiv)
    
  • Benzyl Chloroformate (Cbz-Cl,

    
     equiv)
    
  • Sodium Carbonate (

    
    , 
    
    
    
    equiv)
  • Solvent: THF/Water or DCM (anhydrous with organic base)

Procedure:

  • Setup: Dissolve amine in THF/Water (

    
    ). Cool to 
    
    
    
    C.
  • Addition: Add

    
    , followed by dropwise addition of Cbz-Cl.
    
  • Reaction: Stir vigorously at

    
    C for 1 hour, then RT for 3 hours.
    
  • Workup: Extract with EtOAc, wash with brine, dry, and concentrate.

Deprotection Strategy (Vinyl-Safe): To remove Cbz without touching the vinyl group, use Iodotrimethylsilane (TMSI) or HBr in Acetic Acid .

  • Protocol: Dissolve N-Cbz-2-vinylmorpholine in dry Acetonitrile. Add TMSI (

    
     equiv) at 
    
    
    
    C. Stir 30 min. Quench with MeOH. This cleaves the carbamate via an
    
    
    mechanism, leaving the alkene untouched.

Analytical Validation

Successful protection must be validated using 1H NMR . The 2-vinyl group provides a distinct diagnostic signature that must be preserved.

MoietyChemical Shift (

ppm)
MultiplicityDiagnostic Check
Vinyl


ddd or mMust remain integrated as 1H.
Vinyl


Multiplet (2H)Disappearance indicates polymerization.
Boc


Singlet (9H)Confirmation of protection.
Fmoc Ar-H

Multiplet (8H)Confirmation of protection.
Cbz


Singlet (2H)Benzylic protons.

Troubleshooting & Safety

  • Polymerization: 2-Vinylmorpholine is a styrenyl-type monomer. If the reaction mixture becomes viscous or yields insoluble solids, the vinyl group has polymerized.

    • Solution: Add a radical inhibitor (e.g., BHT, 0.1 mol%) to the reaction mixture if running at elevated temperatures (rarely needed for protection). Keep all steps

      
      C.
      
  • Hydration: The vinyl group can hydrate to an alcohol in strong aqueous acid.

    • Solution: Perform acid washes (for Boc workup) quickly and at

      
      C.
      
  • Rotamers: Carbamate protection (Boc/Cbz/Fmoc) of morpholines often results in NMR rotamers (broad peaks or split signals) due to restricted rotation around the N-C(O) bond.

    • Validation: Run NMR at elevated temperature (

      
      C) to coalesce peaks for confirmation.
      

References

  • Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley. (Comprehensive guide on stability and deprotection conditions).

  • Fmoc Protection of Amines. Common Organic Chemistry. (Standard protocols for Fmoc-OSu usage).

  • Boc Protection Mechanism & Protocols. Total Synthesis. (Detailed mechanism and anhydrous conditions).

  • Cbz Deprotection Issues. Scientific Update. (Discussion on non-hydrogenolytic cleavage of Cbz to preserve sensitive functionalities).

  • Synthesis and Biological Activity of Morpholines. ResearchGate. (Context on 2-vinylmorpholine synthesis and stability).

Sources

Application Notes and Protocols for Ring-Closing Metathesis Reactions Using 2-Vinylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Novel Bicyclic Morpholine Scaffolds via Ring-Closing Metathesis

The morpholine moiety is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The synthesis of complex, three-dimensionally diverse morpholine-containing scaffolds is therefore of paramount importance for the exploration of new chemical space in drug discovery. Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of cyclic and macrocyclic structures, prized for its high functional group tolerance and operational simplicity.[2][3] This guide provides a detailed exploration of the application of RCM to 2-vinylmorpholine derivatives, a strategy that enables the efficient synthesis of novel fused bicyclic nitrogen heterocycles, such as the octahydropyrido[2,1-c][4][5]oxazine core.[4]

These bicyclic structures offer rigidified conformations of the morpholine ring system, which can be instrumental in optimizing ligand-receptor interactions and improving pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and actionable protocols for the successful implementation of RCM with 2-vinylmorpholine-based substrates.

The Core Strategy: From Acyclic Diene to Fused Bicyclic Morpholine

The fundamental approach involves the intramolecular cyclization of an acyclic diene precursor containing a 2-vinylmorpholine unit. The most common substrate for this transformation is an N-alkenyl-2-vinylmorpholine, such as N-allyl-2-vinylmorpholine. The RCM reaction, catalyzed by a ruthenium alkylidene complex, facilitates the formation of a new carbon-carbon double bond, yielding a fused bicyclic system with the concurrent release of a volatile alkene, typically ethylene.[6]

Reaction Causality: Why RCM is an Effective Strategy

The success of this intramolecular cyclization is driven by several factors:

  • Thermodynamic Driving Force : The formation of a stable five- or six-membered ring is entropically and enthalpically favored. The liberation of gaseous ethylene further drives the reaction to completion in an open system.[7]

  • Catalyst Efficiency : Modern ruthenium catalysts, such as the Grubbs and Hoveyda-Grubbs families, are highly efficient and exhibit remarkable tolerance to a wide array of functional groups, including the amine and ether functionalities present in the morpholine scaffold.[5][8]

  • Substrate Pre-organization : The morpholine ring can influence the conformational preferences of the appended alkenyl chains, potentially pre-organizing the diene for cyclization and enhancing reaction rates.

Mechanistic Overview: The Chauvin Mechanism in Action

The widely accepted mechanism for olefin metathesis, proposed by Yves Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps mediated by the ruthenium catalyst.[7]

RCM_Mechanism cluster_0 Catalytic Cycle Ru_cat [Ru]=CH2 (Active Catalyst) Metallacyclobutane1 Metallacyclobutane Intermediate 1 Ru_cat->Metallacyclobutane1 + Substrate [2+2] Cycloaddition Substrate N-Allyl-2-vinylmorpholine Intermediate_Carbene New Ruthenium Carbene Metallacyclobutane1->Intermediate_Carbene Retro [2+2] Cycloaddition Metallacyclobutane2 Metallacyclobutane Intermediate 2 Intermediate_Carbene->Metallacyclobutane2 Intramolecular [2+2] Cycloaddition Metallacyclobutane2->Ru_cat Retro [2+2] Cycloaddition (Product Release) Product Octahydropyrido[2,1-c][1,4]oxazine + Ethylene RCM_Workflow cluster_workflow Experimental Workflow A Substrate Synthesis (N-allylation of 2-vinylmorpholine) B Reaction Setup (Inert atmosphere, anhydrous solvent) A->B C Catalyst Addition (Grubbs or Hoveyda-Grubbs II) B->C D Reaction Monitoring (TLC or GC-MS) C->D E Reaction Quench D->E F Workup & Purification (Silica gel chromatography) E->F G Product Characterization (NMR, MS) F->G

Caption: A general experimental workflow for the RCM of N-allyl-2-vinylmorpholine.

Materials and Reagents:
  • N-allyl-2-vinylmorpholine (diene substrate)

  • Grubbs 2nd Generation Catalyst or Hoveyda-Grubbs 2nd Generation Catalyst

  • Anhydrous, deoxygenated dichloromethane (DCM) or toluene

  • Ethyl vinyl ether (for quenching)

  • Silica gel for column chromatography

  • Standard laboratory glassware, dried in an oven

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:
  • Preparation of the Diene Substrate: The starting material, N-allyl-2-vinylmorpholine, can be synthesized by the N-allylation of 2-vinylmorpholine using an appropriate allyl halide (e.g., allyl bromide) and a non-nucleophilic base in a suitable solvent. The product should be purified before use in the RCM reaction.

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-allyl-2-vinylmorpholine (1.0 eq).

    • Dissolve the substrate in anhydrous, deoxygenated DCM or toluene to achieve a concentration of 0.01 M.

    • Purge the flask with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add the Grubbs 2nd Generation Catalyst (0.05 eq, 5 mol%) to the stirred solution. A color change is typically observed upon addition of the catalyst.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature (or gently heat to 40°C if necessary).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting material and the appearance of the product. Reactions are typically complete within 2-12 hours.

  • Reaction Quenching:

    • Once the reaction is complete, add a few drops of ethyl vinyl ether to the reaction mixture and stir for 30 minutes. This quenches the active catalyst by reacting with the ruthenium carbene.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure octahydropyrido[2,1-c]o[4][5]xazine.

  • Characterization:

    • Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Expert Insights

  • Low Conversion : If the reaction stalls, a second portion of the catalyst can be added. Ensure that the solvent and reagents are scrupulously dry and deoxygenated, as moisture and oxygen can deactivate the catalyst.

  • Formation of Oligomers/Polymers : If significant amounts of oligomeric byproducts are observed, the reaction concentration is likely too high. Further dilution of the reaction mixture is recommended.

  • Catalyst Removal : Residual ruthenium can be problematic in pharmaceutical applications. After the initial purification, the product can be treated with a ruthenium scavenger, such as activated carbon or lead tetraacetate, followed by filtration through a pad of celite.

  • E/Z Selectivity : The stereochemistry of the newly formed double bond can be influenced by the catalyst and the ring size. For six-membered rings, a mixture of E and Z isomers may be obtained, often favoring the more stable isomer. [2]

Conclusion

Ring-closing metathesis of 2-vinylmorpholine derivatives is a highly effective and strategic approach for the synthesis of novel, conformationally constrained bicyclic morpholine scaffolds. By carefully selecting the appropriate ruthenium catalyst and optimizing reaction conditions, researchers can access a diverse range of fused heterocyclic systems with significant potential in drug discovery and development. The protocols and insights provided in this guide offer a solid foundation for the successful application of this powerful synthetic methodology.

References

  • Riley, T. N., & Rankin, G. O. (1976). Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. Journal of Medicinal Chemistry, 19(2), 334–336. [Link]

  • Wikipedia contributors. (2024). Ring-closing metathesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Ma, G., & Jasinski, J. P. (2015). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). [Link]

  • Brodzka, A., Koszelewski, D., & Ostaszewski, R. (2020). Dual Activity of Grubbs-Type Catalyst in the Transvinylation of Carboxylic Acids and Ring-Closing Metathesis Reactions. The Journal of Organic Chemistry, 85(23), 15305–15313. [Link]

  • Fürstner, A. (2020). Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. Molecules, 25(19), 4533. [Link]

  • Chemistry LibreTexts. (2023). 2.3: Olefin Metathesis. [Link]

  • Atlanchim Pharma. (n.d.). Olefin metathesis reactions: the synthetic tool of the decade?. [Link]

  • Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18–29. [Link]

  • Lin, Y. S., & Raines, R. T. (2008). Olefin metathesis for chemical biology. Current Opinion in Chemical Biology, 12(6), 767–773. [Link]

  • Schmidt, B. (2018). Ring-closing-metathesis-based synthesis of annellated coumarins from 8-allylcoumarins. Beilstein Journal of Organic Chemistry, 14, 2958–2968. [Link]

  • Nurnabi, M., & Ismail, M. (2007). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 55(2), 235-238. [Link]

  • Johnson, D. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter. [Link]

  • Vijay, K., et al. (2011). Recent advances of olefin metathesis and it's applications in organic synthesis. International Journal of Pharmacy & Technology, 3(4), 1748-1767. [Link]

  • Couty, F., et al. (2014). Ring-closing metathesis of N-alkenyl-cyanamides. Organic Chemistry Frontiers, 1(7), 779-783. [Link]

  • Kotha, S., & Gunta, R. (2020). Metathesis Mastery: Crafting Linear Triquinane Frameworks for Natural Product Synthesis. ChemistrySelect, 5(43), 13463-13488. [Link]

  • Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel [4][5]oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc, 2024(8), 122-132. [Link]

  • Bode, J. W., & Jackl, M. K. (2018). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses, 95, 398-415. [Link]

  • Thieme Chemistry. (2021). Oxa-(4+4)-Cycloaddition Entry to Oxazocine Scaffolds. [Link]

  • Reddy, G. S., & Kulkarni, S. J. (2005). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 3(21), 3997-4004. [Link]

  • Schmidt, B. (2018). Ring-closing-metathesis-based synthesis of annellated coumarins from 8-allylcoumarins. Beilstein Journal of Organic Chemistry, 14, 2958-2968. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

Sources

Application Note: Heck Reaction Conditions for 2-Vinylmorpholine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol for the Heck reaction functionalization of 2-Vinylmorpholine.

Executive Summary

The functionalization of 2-vinylmorpholine via the Heck reaction presents a strategic entry point for synthesizing 2-styrylmorpholines , a privileged scaffold in neuroactive drug discovery (e.g., NRI/SSRI analogues). Unlike simple styrenes, 2-vinylmorpholine is an allylic ether/amine system. This structural nuance introduces two critical challenges:

  • Regioselectivity: Competition between linear (β-arylation) and branched (α-arylation) products.

  • Isomerization: The high propensity for the palladium-hydride (

    
    -H) intermediate to re-insert, leading to double-bond migration (forming enol ethers or enamines) and subsequent hydrolysis to ketones/aldehydes.
    

This guide details a Silver-Promoted Cationic Pathway designed to suppress isomerization and enforce linear (


) selectivity, yielding the desired trans-styryl derivative with high fidelity.

Mechanistic Principles & Strategic Design

The Challenge of Allylic Systems

In standard Heck conditions (neutral pathway), the catalytic cycle involves the formation of a Pd-H species after


-hydride elimination. For 2-vinylmorpholine, this elimination can occur towards the vinyl terminus (forming the desired product) or towards the morpholine ring protons. If the latter occurs, or if the Pd-H re-inserts into the product, the double bond migrates into the ring or adjacent to the oxygen, leading to decomposition or racemization.
The Solution: Cationic Pathway Control

To secure the 2-styryl product, we utilize Silver(I) salts (e.g., Ag₂CO₃) .

  • Halide Scavenging: Ag+ removes the halide (X-) from the oxidative addition complex [L₂Pd(Ar)X], generating a cationic species [L₂Pd(Ar)]⁺.

  • Isomerization Suppression: The cationic pathway accelerates reductive elimination and prevents the reversible Pd-H re-insertion cycles responsible for bond migration.

Pathway Visualization

The following diagram illustrates the divergence between the desired "Styryl" pathway and the unwanted "Isomerization" pathway.

HeckMechanism Start 2-Vinylmorpholine + Ar-Pd-X Coord Olefin Coordination Start->Coord Insert Migratory Insertion Coord->Insert BetaElim Beta-Hydride Elimination Insert->BetaElim Product 2-Styrylmorpholine (Desired) BetaElim->Product Path A: Terminal Elimination (Promoted by Ag+) Isomer Isomerized Enol Ether (Unwanted) BetaElim->Isomer Path B: Internal Elimination / Re-insertion Ketone Hydrolysis to Ketone/Aldehyde Isomer->Ketone Hydrolysis

Figure 1: Mechanistic divergence in the Heck coupling of allylic ethers. Path A is favored by silver additives.

Pre-Reaction Requirements

Substrate Protection (Critical)

The secondary amine in 2-vinylmorpholine is a potent catalyst poison and nucleophile. It must be protected prior to coupling to prevent N-arylation (Buchwald-Hartwig side reaction).

  • Recommended Group: tert-Butyloxycarbonyl (Boc).

  • Why: Boc is stable to basic Heck conditions and easily removed with TFA later.

Reagent Quality
  • Solvents: Anhydrous DMF or MeCN (water promotes hydrolysis of potential enol ether byproducts).

  • Catalyst: Pd(OAc)₂ is preferred over Pd(PPh₃)₄ for air stability and generation of the active cationic species in situ.

Experimental Protocol

Standard Operating Procedure (SOP)

Target Reaction: Coupling of N-Boc-2-vinylmorpholine with Aryl Bromides.

Materials:
  • N-Boc-2-vinylmorpholine (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: Triphenylphosphine [PPh₃] (10 mol%) or P(o-tol)₃ (for sterically demanding aryls)

  • Additive: Silver Carbonate [Ag₂CO₃] (1.0 - 2.0 equiv) OR Silver Acetate [AgOAc]

  • Base: Triethylamine [Et₃N] (2.0 equiv) - Optional if Ag₂CO₃ acts as base

  • Solvent: DMF (0.2 M concentration)

Step-by-Step Workflow:
  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon or Nitrogen.

  • Charging: Add Pd(OAc)₂ (0.05 equiv), PPh₃ (0.10 equiv), and Ag₂CO₃ (1.5 equiv).

  • Solvation: Add anhydrous DMF. Stir at room temperature for 5 minutes to pre-complex the catalyst (solution often turns yellow/orange).

  • Substrate Addition: Add N-Boc-2-vinylmorpholine (1.0 equiv) and the Aryl Bromide (1.2 equiv) sequentially.

  • Reaction: Seal the vessel. Heat to 80–90 °C for 12–16 hours.

    • Note: Monitor by TLC/LCMS. The formation of a palladium mirror (black precipitate) indicates catalyst decomposition; if observed early, add more phosphine ligand.

  • Workup:

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite to remove silver salts and Pd black. Wash the pad with Ethyl Acetate.

    • Wash the filtrate with water (3x) and brine (1x) to remove DMF.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The product (styryl derivative) is typically less polar than the starting amine but more polar than the aryl halide.

Optimization Table

If the standard protocol yields low conversion or isomerization, consult the matrix below:

VariableStandard ConditionOptimization A (Low Reactivity)Optimization B (Isomerization Issues)
Catalyst Pd(OAc)₂Pd₂(dba)₃Pd(OAc)₂
Ligand PPh₃P(t-Bu)₃ (highly active)dppp (bidentate enforces regioselectivity)
Additive Ag₂CO₃TBAB (Jeffery Conditions)AgOTf (Stronger cationic driver)
Temp 80 °C100–120 °C60 °C (Longer time)

Data Visualization & Workflow

The following diagram outlines the complete synthetic lifecycle from raw material to functionalized drug scaffold.

Workflow Raw 2-Vinylmorpholine (Commercial/Racemic) Protect Protection (Boc2O, DCM) Raw->Protect ProtectedInt N-Boc-2-Vinylmorpholine Protect->ProtectedInt Coupling Heck Coupling (Pd(OAc)2, Ag2CO3, Ar-Br) ProtectedInt->Coupling Purify Purification (Silica Gel) Coupling->Purify Product N-Boc-2-Styrylmorpholine Purify->Product Deprotect Deprotection (TFA or HCl) Product->Deprotect Optional Final 2-Styrylmorpholine (Free Base/Salt) Deprotect->Final

Figure 2: Complete synthetic workflow for 2-vinylmorpholine functionalization.

Troubleshooting & Critical Controls

Regioselectivity (Branched vs. Linear)
  • Observation: Formation of the internal branched product (1,1-disubstituted alkene).

  • Cause: Electronic bias of the oxygen atom or "neutral pathway" dominance.

  • Fix: Switch to bidentate ligands with a large bite angle (e.g., DPEphos or Xantphos) or strictly enforce the cationic pathway using AgOTf (Silver Triflate). Steric bulk at the phosphine (e.g., P(o-tol)₃) also disfavors the internal position.

Isomerization to Ketones
  • Observation: Loss of alkene signals in NMR; appearance of carbonyl peaks.

  • Cause:

    
    -Hydride elimination occurring towards the ring oxygen or re-insertion of Pd-H.
    
  • Fix:

    • Ensure Silver salts are fresh and dry (stoichiometric Ag is essential).

    • lowering the temperature to 60°C.

    • Avoid protic solvents or wet DMF.

Catalyst Poisoning
  • Observation: Reaction stalls immediately; black Pd precipitates.

  • Cause: Free amine (incomplete protection) or sulfur/nitrogen in the Aryl Halide.

  • Fix: Verify 100% conversion of the starting material to the N-Boc derivative before the Heck step.

References

  • Heck Reaction Mechanism & Isomerization Control

    • Title: Controlling Olefin Isomerization in the Heck Reaction with Neopentyl Phosphine Ligands.
    • Source:Journal of Organic Chemistry (via NIH/PubMed).
    • URL:[Link]

  • General Heck Reaction Methodologies

    • Title: The Heck Reaction - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Regioselectivity in Allylic Systems

    • Title: Regioselective Heck Vinyl
    • Source:Journal of Organic Chemistry (via Organic Chemistry Portal).
    • URL:[Link]

  • Synthesis of Morpholine Derivatives

    • Title: Synthesis and Characterization of 2-Arylmorpholine Hydrochloride.[1]

    • Source: ResearchGate.[2]

    • URL:[Link]

Sources

Application Note: Hydroboration-Oxidation of 2-Vinylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydroboration-oxidation of 2-vinylmorpholine is a pivotal transformation in drug discovery, converting a vinyl handle into a primary alcohol (2-(2-hydroxyethyl)morpholine). This scaffold serves as a versatile linker in PROTACs, antibody-drug conjugates (ADCs), and CNS-active small molecules.

While the reaction follows standard anti-Markovnikov addition principles, the presence of the basic morpholine nitrogen presents a critical chemoselectivity challenge. The nitrogen lone pair acts as a competitive Lewis base, rapidly complexing with electrophilic borane reagents (BH₃), potentially arresting the reaction or necessitating large reagent excesses.

This guide details two distinct protocols:

  • Route A (The "Gold Standard"): Hydroboration of N-protected substrates (e.g., N-Boc) to ensure high yield, exclusive regioselectivity, and simplified purification.

  • Route B (Direct Conversion): A specialized protocol for the free amine using sacrificial borane equivalents, suitable for rapid, early-stage screening where protection/deprotection steps are undesirable.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

Borane (BH₃) is a strong Lewis acid.[1] In the presence of 2-vinylmorpholine, two competing pathways exist:

  • Pathway A (Undesired): Coordination of Boron to the Nitrogen lone pair, forming a stable amine-borane adduct (

    
    ). This deactivates one equivalent of hydride and alters the electronics of the ring.
    
  • Pathway B (Desired):

    
    -complexation with the alkene followed by hydride transfer (Hydroboration).
    

Expert Insight: To achieve high conversion without N-protection, one must saturate the nitrogen with an initial equivalent of borane before the alkene hydroboration can proceed efficiently. However, oxidative workup of amine-boranes can be vigorous and may require acidic hydrolysis prior to oxidation. Therefore, Route A (N-Protection) is strongly recommended for scale-up and purity.

Regioselectivity & Stereochemistry[2][3][4]
  • Regiocontrol: The reaction is governed by steric and electronic factors favoring anti-Markovnikov addition (boron adds to the terminal carbon).

    • Selectivity Ratio: Typically >95:5 (Primary vs. Secondary alcohol) using BH₃:THF; >99:1 using 9-BBN.

  • Stereocontrol: Hydroboration is a syn-addition.[2][3] While the newly formed alcohol is on a primary carbon (achiral), the configuration of the existing C2 chiral center is retained.

Visual Workflow & Logic

G Start Start: 2-Vinylmorpholine Decision Is Nitrogen Protected? Start->Decision Protect Step 1: N-Boc Protection (Boc2O, DCM, TEA) Decision->Protect No (Rec. Route A) Hydro_A Step 2: Hydroboration (1.1 eq BH3:THF or 9-BBN) Decision->Hydro_A Yes Complex Step 1: Amine Saturation (Form N:BH3 Complex) Decision->Complex No (Route B - Direct) Protect->Hydro_A Ox_A Step 3: Oxidation (NaOH / H2O2) Hydro_A->Ox_A Product_A Product A: N-Boc-2-(2-hydroxyethyl)morpholine Ox_A->Product_A Hydro_B Step 2: Hydroboration (Requires >2.2 eq BH3) Complex->Hydro_B Hydrolysis Step 3: Acidic Hydrolysis (Break N-B bond) Hydro_B->Hydrolysis Ox_B Step 4: Oxidation (NaOH / H2O2) Hydrolysis->Ox_B Product_B Product B: 2-(2-hydroxyethyl)morpholine (Free Amine) Ox_B->Product_B

Figure 1: Decision tree for hydroboration of 2-vinylmorpholine. Route A (Grey) is the high-fidelity pathway; Route B (Red) is the direct "atom-economy" pathway.

Detailed Experimental Protocols

Protocol A: High-Fidelity Route (N-Boc Protected)

Recommended for: Scale-up, GMP intermediates, and substrates requiring high purity.

Materials:
  • Substrate: N-Boc-2-vinylmorpholine (1.0 equiv)

  • Reagent: Borane-Tetrahydrofuran Complex (BH₃:THF), 1.0 M solution (1.2 equiv).

  • Oxidant: Hydrogen Peroxide (30% w/w aq., 3.0 equiv).

  • Base: Sodium Hydroxide (3.0 M aq., 3.0 equiv).

  • Solvent: Anhydrous THF.

Step-by-Step Procedure:
  • Setup (Inert Atmosphere):

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

    • Charge with N-Boc-2-vinylmorpholine (e.g., 1.0 g, 4.69 mmol) and anhydrous THF (10 mL, 0.5 M).

    • Cool the reaction mixture to 0 °C using an ice bath.

  • Hydroboration:

    • Add BH₃:THF (1.0 M, 5.6 mL, 5.6 mmol) dropwise via syringe over 10 minutes. Note: Gas evolution may occur if moisture is present.

    • Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC (stain with KMnO₄) or LCMS. The alkene starting material should be consumed.

  • Oxidation (Exothermic!):

    • Cool the mixture back to 0 °C .

    • Crucial: Add water (1 mL) dropwise to quench excess hydride (watch for H₂ bubbling).

    • Add 3.0 M NaOH (4.7 mL) followed slowly by 30% H₂O₂ (1.6 mL). Caution: This step is highly exothermic. Maintain internal temperature <20 °C.

    • Stir at RT for 1 hour.

  • Workup:

    • Dilute with diethyl ether or ethyl acetate (20 mL).

    • Separate layers. Extract the aqueous layer with EtOAc (2 x 15 mL).

    • Wash combined organics with saturated Na₂S₂O₃ (to reduce peroxides) and brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude material is typically a colorless oil. Purify via flash chromatography (Hexanes:EtOAc gradient) if necessary.

Protocol B: Direct Route (Free Amine)

Recommended for: Quick analog generation where protection steps are bottlenecks.

Key Modifications:
  • Stoichiometry: Requires 2.2–2.5 equiv of BH₃:THF. The first equivalent complexes the amine; the second reacts with the alkene.

  • Workup: The amine-borane complex is robust and resists simple oxidative hydrolysis.

Step-by-Step Procedure:
  • Complexation:

    • Dissolve 2-vinylmorpholine (1.0 equiv) in anhydrous THF at 0 °C.

    • Add BH₃:THF (1.1 equiv) and stir for 30 mins. The solution may become cloudy (amine-borane formation).

  • Hydroboration:

    • Add the second portion of BH₃:THF (1.2 equiv).

    • Stir at RT for 4–6 hours (slower kinetics due to steric bulk of the complex).

  • Hydrolysis & Oxidation:

    • Acid Hydrolysis: Cool to 0 °C. Carefully add 6 M HCl (excess) and reflux for 1 hour to hydrolyze the N-B bond.

    • Neutralization: Cool to 0 °C and basify with NaOH pellets/solution to pH > 12.

    • Oxidation: Add 30% H₂O₂ (excess) at 0 °C and stir for 2 hours.

  • Isolation:

    • Perform exhaustive extraction with DCM or Chloroform/Isopropanol (3:1) as the product is highly polar and water-soluble.

Analytical Data & Validation

ParameterExpected ResultNotes
TLC (Rf) ~0.2–0.3 (EtOAc)Product is significantly more polar than starting alkene.
¹H NMR

3.6–3.8 ppm (t, 2H)
Distinct triplet for

(Terminal alcohol).
¹H NMR Absence of

5.0–6.0 ppm
Disappearance of vinylic protons.
Regioselectivity >95:5 (Anti-Markovnikov)Minor secondary alcohol impurity may be visible at

1.1 ppm (doublet).
Yield (Route A) 85–95%High efficiency due to lack of amine interference.
Yield (Route B) 50–70%Losses often occur during aqueous extraction of the polar free amine.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Borane coordinated to Nitrogen (Route B).Increase BH₃ equivalents or switch to Route A (Protection).
Incomplete Oxidation N-B bond persists.Ensure basicity (pH > 12) during peroxide addition or use acid hydrolysis step.
Secondary Alcohol Isomerization or steric clash.Switch hydroborating agent to 9-BBN (more sterically demanding and regioselective).[4]
Emulsions Amphiphilic nature of product.Saturate aqueous phase with NaCl; use Chloroform/IPA for extraction.

References

  • General Hydroboration Principles: Brown, H. C.; Zweifel, G. "Hydroboration. VII. Directive Effects in the Hydroboration of Olefins." J. Am. Chem. Soc.[2][5]1960 , 82, 4708–4712. Link

  • Amine-Borane Complexes: Jentoft, R. E.; Gouw, T. H. "Separation of Amine-Boranes."[6] Anal.[4][7][8] Chem.1966 , 38, 949. Link

  • Morpholine Synthesis Context: Breuning, A., et al. "Efficient Synthesis of Enantiomerically Pure 2-Substituted Morpholines."[7] Eur. J. Org. Chem.2007 , 2007, 2100–2106. Link

  • Reactivity of Vinyl Heterocycles: Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012 . (Chapter 20: Electrophilic Addition to Alkenes). Link

Sources

Application Note: A Comprehensive Guide to the Synthesis and Characterization of 2-Vinylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis, purification, and characterization of 2-vinylmorpholine hydrochloride, a valuable heterocyclic building block in medicinal chemistry and materials science. The morpholine scaffold is a privileged structure in numerous bioactive molecules, contributing to improved pharmacokinetic profiles.[1] The introduction of a vinyl group at the 2-position offers a versatile handle for further functionalization, making this compound a key intermediate in the development of novel therapeutics and polymers. This guide details a modern synthetic approach using a palladium-catalyzed cyclization, followed by salt formation and purification by recrystallization. Comprehensive characterization data using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) are provided, alongside critical safety and handling protocols.

Introduction and Scientific Principles

The morpholine ring is a fundamental heterocyclic motif found in a wide array of pharmaceuticals, including the antibiotic Linezolid and the anticancer agent Gefitinib.[2] Its presence often imparts desirable properties such as increased water solubility and metabolic stability. 2-Vinylmorpholine serves as a particularly useful derivative, where the vinyl moiety can participate in various chemical transformations, including polymerization, Michael additions, and cross-coupling reactions.

The hydrochloride salt form is typically prepared to improve the compound's stability, crystallinity, and handling characteristics, which is a common strategy for amine-containing active pharmaceutical ingredients (APIs).[2][3]

Synthetic Strategy

The synthesis of 2-vinylmorpholine is achieved via a two-step process, beginning with a palladium-catalyzed intramolecular aminocyclization of a suitable amino alcohol precursor. This modern approach offers high selectivity and yield for the construction of the morpholine ring.[4] The resulting 2-vinylmorpholine free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Overall Reaction Scheme:

  • Step 1: Palladium-catalyzed intramolecular cyclization.

  • Step 2: Formation of the hydrochloride salt.

The mechanism of the key cyclization step involves the coordination of the palladium catalyst to the alkene, followed by a nucleophilic attack from the tethered amine, leading to the formation of the heterocyclic ring.

Experimental Workflow and Protocols

This section provides detailed, step-by-step methodologies for the synthesis and purification of 2-vinylmorpholine hydrochloride.

Workflow Visualization

The overall process from starting materials to the final purified product is outlined below.

G cluster_0 Part A: Synthesis of 2-Vinylmorpholine (Free Base) cluster_1 Part B: Hydrochloride Salt Formation cluster_2 Part C: Purification and Analysis A1 Combine Amino Alcohol Precursor, Pd Catalyst, Ligand, and Base in Solvent A2 Heat Reaction Mixture under Inert Atmosphere A1->A2 A3 Reaction Monitoring (TLC/GC-MS) A2->A3 A4 Work-up: Filter Catalyst, Extract with Organic Solvent A3->A4 A5 Purification by Column Chromatography A4->A5 B1 Dissolve 2-Vinylmorpholine (Free Base) in Anhydrous Solvent A5->B1 Purified Free Base B2 Add HCl Solution Dropwise at 0 °C B1->B2 B3 Stir to Allow Precipitation B2->B3 B4 Collect Crude Salt by Vacuum Filtration B3->B4 C1 Recrystallize Crude Salt from Suitable Solvent System B4->C1 Crude Hydrochloride Salt C2 Wash Crystals with Cold Solvent and Dry Under Vacuum C1->C2 C3 Characterize Final Product (NMR, FT-IR, MS, MP) C2->C3 Final Pure 2-Vinylmorpholine Hydrochloride C3->Final

Caption: Experimental workflow for the preparation of 2-vinylmorpholine HCl.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Boc-2-amino-4-penten-1-ol≥95%CommercialStarting Material
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercialCatalyst
Triphenylphosphine (PPh₃)≥98%CommercialLigand
Sodium hydride (NaH)60% dispersion in oilCommercialBase, handle with extreme care
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercialReaction Solvent
Hydrochloric acid solution2.0 M in diethyl etherCommercialFor salt formation
Anhydrous Diethyl EtherReagent GradeCommercialSolvent
Ethyl AcetateACS GradeCommercialFor extraction & chromatography
HexanesACS GradeCommercialFor chromatography
IsopropanolACS GradeCommercialFor recrystallization
Protocol Part A: Synthesis of 2-Vinylmorpholine (Boc-protected)

Causality Note: This protocol first synthesizes the N-Boc protected 2-vinylmorpholine. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the morpholine nitrogen, facilitating a cleaner cyclization reaction. It can be removed in a subsequent step before or after salt formation if the free secondary amine is desired.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium hydride (1.2 eq.). Wash the NaH with anhydrous hexanes three times under an argon atmosphere to remove the mineral oil.

  • Reagent Addition: Add anhydrous THF (100 mL) to the flask. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of N-Boc-2-amino-4-penten-1-ol (1.0 eq.) in anhydrous THF (20 mL) dropwise over 30 minutes.

  • Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.05 eq.) and PPh₃ (0.1 eq.) in anhydrous THF (10 mL) under argon.

  • Reaction Initiation: After stirring the amino alcohol and NaH mixture for 30 minutes at 0 °C, add the catalyst solution to the reaction flask.

  • Heating: Allow the mixture to warm to room temperature, then heat to reflux (approx. 66 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the excess NaH by the slow, dropwise addition of water. Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield N-Boc-2-vinylmorpholine as a clear oil.

Protocol Part B: Deprotection and Hydrochloride Salt Formation
  • Deprotection: Dissolve the purified N-Boc-2-vinylmorpholine (1.0 eq.) in a minimal amount of anhydrous diethyl ether or dioxane in a flask.

  • Acidification: Cool the solution to 0 °C in an ice bath. Add a 2.0 M solution of HCl in diethyl ether (1.5 eq.) dropwise with vigorous stirring. The addition is exothermic and will cause the Boc group to cleave and the hydrochloride salt to precipitate.

  • Precipitation: A white solid should form upon addition of the HCl solution. Continue stirring the suspension at 0 °C for 30 minutes, then at room temperature for an additional hour to ensure complete precipitation.[5]

  • Isolation: Collect the crude 2-vinylmorpholine hydrochloride salt by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.[6]

Protocol Part C: Purification by Recrystallization

Causality Note: Recrystallization is a powerful technique for purifying crystalline solids.[7] The choice of solvent is critical: the compound should be highly soluble at an elevated temperature but sparingly soluble at low temperatures.[6] A mixture of isopropanol and diethyl ether is often effective for hydrochloride salts.

  • Solvent Selection: Place the crude 2-vinylmorpholine hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of hot isopropanol to just dissolve the solid.

  • Induce Crystallization: If the solution is clear, slowly add anhydrous diethyl ether (the "antisolvent") dropwise until the solution becomes faintly cloudy.[8] Gently heat the mixture again until it becomes clear.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the yield of the crystalline product.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash them with a small volume of ice-cold diethyl ether, and dry them under high vacuum to a constant weight.

Characterization of 2-Vinylmorpholine Hydrochloride

The identity and purity of the final product must be confirmed by spectroscopic analysis.

Analysis TechniqueExpected Results
Appearance White to off-white crystalline solid.[9]
Melting Point A sharp melting point is indicative of high purity.
¹H NMR (400 MHz, D₂O)δ (ppm): ~6.0-5.8 (m, 1H, -CH =CH₂), ~5.5-5.3 (m, 2H, -CH=CH ₂), ~4.2-4.0 (m, 1H, O-CH -CH=CH₂), ~3.9-3.7 (m, 2H, -O-CH ₂-), ~3.5-3.1 (m, 4H, -N-CH ₂-). The NH ₂⁺ protons may appear as a broad singlet.
¹³C NMR (100 MHz, D₂O)δ (ppm): ~135 (-C H=CH₂), ~120 (-CH=C H₂), ~75 (O-C H-), ~65 (-O-C H₂-), ~50 & ~45 (-N-C H₂-).
FT-IR (KBr Pellet, cm⁻¹)~2700-2400 (broad, -NH₂⁺- stretch), ~1640 (C=C stretch), ~1120 (strong, C-O-C stretch).[10]
Mass Spec. (ESI+)m/z: 114.09 [M+H]⁺ for the free base (C₆H₁₁NO).

Safety and Handling Precautions

Adherence to safety protocols is paramount during this procedure.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[11]

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors and dust.[12]

  • Reagent Hazards:

    • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle only under an inert atmosphere.

    • Palladium Catalysts: Can be pyrophoric. Handle with care.

    • Morpholine Derivatives: Morpholine is corrosive and can cause severe skin burns and eye damage.[13][14] While data for the specific product is limited, it should be handled as a hazardous compound.

    • Hydrochloric Acid: Corrosive and causes severe burns. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.

References

  • The Lab Depot. (2014, May 13).
  • TCI Chemicals. (2025, November 20).
  • Aldrich. (2025, November 06).
  • Fisher Scientific. (n.d.).
  • Chemsrc. (2025, April 16).
  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation. [Link]

  • National Center for Biotechnology Information. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]

  • Google Patents. (n.d.). US3179661A - Process of making n-vinyl morpholine.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • ResearchGate. (2025, August 06). Synthesis and characterization of 2-arylmorpholine hydrochloride. [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Google Patents. (n.d.). WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • YouTube. (2022, August 01). Morpholine Preparation from Diethanolamine. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • ResearchGate. (2025, August 10). (PDF) Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane. [Link]

  • Chemintech. (2023). Synthesis of condensed morpholine-containing systems by reductive or oxidative heterocyclisation. [Link]

  • ResearchGate. (n.d.). Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. [Link]

  • Wikipedia. (n.d.). 2-Phenylmorpholine. [Link]

  • Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

  • International Journal of Innovations in Scientific Engineering. (2017). IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA. [Link]

  • PubMed Central. (n.d.). Accessing new polymorphs and solvates through solvothermal recrystallization. [Link]

  • PubMed Central. (2021, November 25). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. [Link]

Sources

Foreword: The Strategic Value of the 2-Vinylmorpholine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Strategic Functionalization of the Vinyl Group in 2-Vinylmorpholine

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which it imparts to drug candidates.[1][2] Its presence in numerous FDA-approved drugs is a testament to its utility.[3] The 2-vinylmorpholine derivative presents a particularly valuable building block, offering a reactive vinyl handle for a diverse array of chemical transformations. This guide provides detailed application notes and protocols for the strategic functionalization of this vinyl group, transforming a simple starting material into a library of complex, high-value molecules for drug discovery and materials science. We will move beyond simple procedural lists to explore the underlying principles and causalities behind key experimental choices, ensuring each protocol is a robust, self-validating system.

Part 1: Carbon-Carbon Bond Formation via Heck-Mizoroki Coupling

The Heck-Mizoroki reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond by coupling an alkene with an unsaturated halide or triflate.[4] This palladium-catalyzed process is exceptionally powerful for arylating or vinylating the 2-vinylmorpholine core, directly increasing molecular complexity.

Mechanistic Rationale

The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[4][5][6] Understanding this cycle is critical for troubleshooting and optimization.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl/vinyl-halide bond (Ar-X), forming a Pd(II) complex. The reaction rate for this step typically follows the halide trend: I > Br > OTf >> Cl.[5]

  • Coordination & Migratory Insertion : The alkene (2-vinylmorpholine) coordinates to the Pd(II) center. This is followed by a syn-carbopalladation step where the alkene inserts into the Pd-C bond.[6]

  • Syn-β-Hydride Elimination : A hydrogen atom on the carbon adjacent (beta) to the palladium is eliminated. This step is stereospecific and regenerates the double bond in the product, typically favoring the more stable E (trans) isomer.[5]

  • Reductive Elimination & Catalyst Regeneration : The resulting hydrido-palladium(II) species, in the presence of a base (e.g., triethylamine, potassium carbonate), eliminates H-X and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]

Heck_Mechanism cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst ArPd(II)XL2 Ar-Pd(II)-X Complex Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) AlkeneComplex Alkene Coordinated Complex ArPd(II)XL2->AlkeneComplex Alkene Coordination InsertionProduct Migratory Insertion Product AlkeneComplex->InsertionProduct Syn-Migratory Insertion HPd(II)XL2 Hydrido-Pd(II) Complex InsertionProduct->HPd(II)XL2 Syn-β-Hydride Elimination Product (Ar-Alkene) Product Functionalized Morpholine InsertionProduct->Product HPd(II)XL2->Pd(0)L2 Reductive Elimination (+ Base) HXBase [H-Base]+X- HPd(II)XL2->HXBase ArX Aryl Halide (Ar-X) ArX->ArPd(II)XL2 Alkene 2-Vinylmorpholine Alkene->AlkeneComplex Base Base (e.g., Et3N) Base->HPd(II)XL2

Caption: The catalytic cycle of the Heck-Mizoroki reaction.
Protocol: Arylation of N-Boc-2-vinylmorpholine with 4-Bromoanisole

Expertise & Experience Insight: The morpholine nitrogen is basic and can coordinate to the palladium catalyst, potentially inhibiting the reaction. Therefore, protection of the nitrogen with an electron-withdrawing group like tert-butyloxycarbonyl (Boc) is highly recommended for consistent results.

Materials:

  • N-Boc-2-vinylmorpholine (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-Tol)₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (0.02 equiv) and P(o-Tol)₃ (0.04 equiv).

  • Add anhydrous acetonitrile to dissolve the catalyst and ligand. Stir for 10 minutes at room temperature. The solution should turn from a pale yellow to a deeper orange/brown, indicating the formation of the active catalyst complex.

  • Add N-Boc-2-vinylmorpholine (1.0 equiv), 4-bromoanisole (1.2 equiv), and triethylamine (2.0 equiv) to the flask.

  • Degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with inert gas. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[7]

  • Heat the mixture to reflux (approx. 82°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 5-12 hours.

  • Once complete, cool the reaction to room temperature. A solid (triethylammonium bromide) will have precipitated.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-Boc-2-(4-methoxystyryl)morpholine.[8]

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂A stable Pd(II) precursor that is reduced in situ to the active Pd(0) species.[6]
Ligand P(o-Tol)₃A bulky phosphine ligand that stabilizes the Pd(0) catalyst and promotes oxidative addition.[8]
Base Triethylamine (Et₃N)Neutralizes the HBr generated, regenerating the Pd(0) catalyst for the next cycle.[5]
Solvent Acetonitrile (MeCN)A polar aprotic solvent that effectively dissolves the reactants and catalyst system.[8]
Temperature Reflux (~82°C)Provides the necessary thermal energy to overcome the activation barriers of the catalytic cycle.

Part 2: Conjugate Addition via Michael Reaction

The vinyl group of 2-vinylmorpholine can act as a Michael acceptor, particularly if the morpholine nitrogen is quaternized or protonated, making it electron-withdrawing. A more common and versatile approach is the aza-Michael addition, where the morpholine nitrogen itself acts as the nucleophile, adding to an activated alkene (a Michael acceptor). For functionalizing the vinyl group, we will consider its reaction with a suitable nucleophile (Michael donor).[9][10]

Mechanistic Rationale

The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene.[11][12] The reaction is driven by the formation of a stable C-C or C-N bond.

  • Nucleophile Generation : A base removes an acidic proton from the Michael donor (e.g., a malonate ester, a thiol, or an amine) to generate a resonance-stabilized nucleophile (an enolate, thiolate, etc.).[10]

  • Conjugate Addition : The nucleophile attacks the β-carbon of the Michael acceptor (the terminal carbon of the vinyl group). The electron density is pushed through the conjugated system to form a new enolate.

  • Protonation : The intermediate enolate is protonated by a proton source (often the conjugate acid of the base used) to yield the final 1,4-adduct.[9]

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Addition & Workup start Dissolve Michael Donor (e.g., Diethyl Malonate) in Solvent (e.g., EtOH) add_base Add Base (e.g., NaOEt) dropwise at 0°C start->add_base stir_donor Stir for 30 min (Nucleophile Generation) add_base->stir_donor add_acceptor Add N-protected 2-Vinylmorpholine stir_donor->add_acceptor Transfer Nucleophile or Add Acceptor Directly reflux Heat to Reflux (Monitor by TLC) add_acceptor->reflux quench Cool to RT & Quench (e.g., with aq. NH4Cl) reflux->quench extract Extract with Organic Solvent & Dry over Na2SO4 quench->extract purify Concentrate & Purify (Column Chromatography) extract->purify

Caption: General experimental workflow for a Michael addition reaction.
Protocol: Addition of Diethyl Malonate to N-Boc-2-vinylmorpholine

Trustworthiness Insight: This protocol relies on a classic and highly reliable transformation. The use of a doubly-stabilized carbanion like that from diethyl malonate ensures that the conjugate addition is highly favored over other potential side reactions.[11]

Materials:

  • N-Boc-2-vinylmorpholine (1.0 equiv)

  • Diethyl malonate (1.5 equiv)

  • Sodium ethoxide (NaOEt) (1.1 equiv, 21 wt% solution in ethanol)

  • Anhydrous Ethanol (EtOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve diethyl malonate (1.5 equiv) in anhydrous ethanol.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the sodium ethoxide solution (1.1 equiv) dropwise. A white precipitate may form.

  • Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt of diethyl malonate.

  • Add a solution of N-Boc-2-vinylmorpholine (1.0 equiv) in a small amount of anhydrous ethanol to the reaction mixture.

  • Heat the reaction to reflux (approx. 78°C) and maintain for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and carefully quench the reaction by adding saturated aqueous NH₄Cl solution until the pH is neutral.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the resulting oil by silica gel column chromatography to yield the desired adduct.

Part 3: Oxidation of the Vinyl Group

Oxidative functionalization of the vinyl moiety opens a gateway to highly valuable vicinal diols and epoxides, which are versatile intermediates for synthesizing complex molecules, including analogues of natural products and various bioactive compounds.[13]

A. Syn-Dihydroxylation

The Upjohn dihydroxylation provides a reliable method for the syn-selective conversion of an alkene to a vicinal diol using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant.[14]

Mechanistic Rationale: The reaction involves the formation of a cyclic osmate ester intermediate through a [3+2] cycloaddition of OsO₄ across the double bond.[14][15] This intermediate is then hydrolyzed to release the syn-diol. The co-oxidant, typically N-Methylmorpholine N-oxide (NMO), re-oxidizes the reduced osmium species back to OsO₈, regenerating the catalyst.[15]

Protocol: Upjohn Dihydroxylation of 2-Vinylmorpholine

Expertise & Experience Insight: Osmium tetroxide is highly toxic and volatile. It is crucial to work in a well-ventilated fume hood and use appropriate personal protective equipment. Using a pre-made solution of OsO₄ in t-butanol minimizes handling of the solid. The morpholine nitrogen can act as a ligand, accelerating the reaction.[14] Therefore, N-protection is not strictly necessary but can be used for cleaner reactions.

Materials:

  • 2-Vinylmorpholine (1.0 equiv)

  • N-Methylmorpholine N-oxide (NMO) (1.5 equiv)

  • Osmium tetroxide (OsO₄) (0.01 equiv, 4% solution in water or 2.5 wt% in t-butanol)

  • Acetone/Water solvent mixture (e.g., 10:1)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Dissolve 2-vinylmorpholine (1.0 equiv) and NMO (1.5 equiv) in the acetone/water solvent mixture in a round-bottom flask.

  • Stir the solution at room temperature.

  • Slowly add the osmium tetroxide solution (0.01 equiv) dropwise. The solution may turn dark brown or black.

  • Stir the reaction at room temperature for 6-18 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 1 hour. The color should lighten as the osmate ester is cleaved and excess OsO₄ is reduced.

  • Filter the mixture through Celite to remove the black osmium dioxide precipitate.

  • Concentrate the filtrate to remove the acetone.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (multiple times).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the crude diol.

  • The product, 2-(1,2-dihydroxyethyl)morpholine, can be purified by crystallization or silica gel chromatography if necessary.

ParameterRecommended ConditionRationale
Catalyst OsO₄ (catalytic)Highly efficient and selective for syn-dihydroxylation.[16]
Co-oxidant NMORegenerates the Os(VIII) catalyst, allowing for low catalyst loading.[14][15]
Solvent Acetone/WaterEnsures solubility of both the organic substrate and the inorganic reagents.
Quenching Agent Na₂SO₃A reducing agent that safely quenches excess OsO₄ and cleaves the osmate ester.
B. Epoxidation

Epoxidation converts the alkene into a three-membered cyclic ether (an epoxide), a highly useful synthetic intermediate that can be opened by various nucleophiles.[17][18] Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are common reagents for this transformation.

Mechanistic Rationale: The reaction is a concerted process where the peroxy acid delivers an oxygen atom to the double bond, forming the epoxide and a carboxylic acid byproduct in a single step.[18]

Protocol: Epoxidation of N-Boc-2-vinylmorpholine

Trustworthiness Insight: The basic nitrogen of an unprotected morpholine can be oxidized by m-CPBA or react in an acid-base fashion. N-protection is therefore essential for a successful epoxidation.

Materials:

  • N-Boc-2-vinylmorpholine (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (~77%, 1.2 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve N-Boc-2-vinylmorpholine (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (1.2 equiv) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Upon completion, dilute the reaction with more DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x, to remove m-chlorobenzoic acid) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude epoxide is often pure enough for subsequent steps, but can be purified by column chromatography if needed.

References

  • Heck Coupling - Organic Synthesis. [Link]

  • Dihydroxylation of 2-vinylaziridine: efficient synthesis of D-ribo- phytosphingosine. Chemical Communications, 2002, (13), 1386-1387. [Link]

  • Morpholine synthesis - Organic Chemistry Portal. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 2024, 556, 01051. [Link]

  • 2-Phenylmorpholine. PubChem Compound Database. [Link]

  • Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 2013, 49(6), 789-823. [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. [Link]

  • Heck reaction - Wikipedia. [Link]

  • Dihydroxylation - Wikipedia. [Link]

  • Heck Reaction - Chemistry LibreTexts. [Link]

  • Michael addition reaction - Wikipedia. [Link]

  • Heck Reaction—State of the Art. Catalysts, 2017, 7(9), 267. [Link]

  • Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Molecules, 2021, 26(16), 4987. [Link]

  • Michael Addition Reaction Mechanism - Chemistry Steps. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 2020, 11(15), 2205-2216. [Link]

  • Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic Letters, 2012, 14(15), 4006-4009. [Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 2023, 11, 1240369. [Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 2025, 147(18), 7851-7855. [Link]

  • Unpacking the Michael Addition: A Key Reaction in Organic Chemistry - Oreate AI Blog. [Link]

  • Upjohn Dihydroxylation - Organic Chemistry Portal. [Link]

  • Michael Addition - Organic Chemistry Portal. [Link]

  • Vinyl group - Wikipedia. [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 2023, 28(13), 5220. [Link]

  • Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. Journal of Medicinal Chemistry, 2014, 57(1), 54-71. [Link]

  • Synthesis of epoxides - Organic Chemistry Portal. [Link]

  • Asymmetric Dihydroxylation via Ligand-Accelerated Catalysis. Journal of the American Chemical Society, 1992, 114(19), 7568-7570. [Link]

  • Dihydroxylation – Knowledge and References - Taylor & Francis. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 2022, 19(2), 219-231. [Link]

  • Epoxide formation and anti dihydroxylation | Alkenes and Alkynes | Organic chemistry | Khan Academy - YouTube. [Link]

  • 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax. [Link]

  • Process for epoxidation of olefinic compounds with hydrogen peroxide - Google P
  • Synthesis and characterization of furfural-functionalized poly(vinyl alcohol) cross-linked with maleimide bearing tributyltin gr. Polymers, 2022, 14(1), 123. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Vinylmorpholine Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

Does acid degrade 2-Vinylmorpholine? It depends on the nature of the acid and the temperature .

Contrary to common intuition regarding vinyl ethers, 2-Vinylmorpholine (2-VM) is structurally distinct. It is a cyclic amine with an isolated vinyl group at the C2 position, adjacent to the ether oxygen. It is not an enamine (N-vinyl) nor a simple vinyl ether.

  • Under Mild Acidic Conditions (pH 1–4, < 25°C): Acid acts as a stabilizer . Protonation of the secondary amine (

    
    ) forms a stable ammonium salt (e.g., 2-Vinylmorpholine HCl). This protonation exerts a strong electron-withdrawing inductive effect (-I), which deactivates the vinyl group toward oxidation and electrophilic attack.
    
  • Under Harsh Acidic Conditions (pH < 1, > 60°C, Aqueous): Degradation occurs. The primary pathway is acid-catalyzed hydration of the vinyl group (Markovnikov addition) to form the secondary alcohol, or potential ring-opening if the ether linkage is stressed.

Mechanistic Pathways (The "Why")

The following diagram illustrates the critical divergence between stabilization (salt formation) and degradation (hydration/polymerization).

G FreeBase 2-Vinylmorpholine (Free Base) Reactive/Volatile Protonation Acid (H+) < 25°C FreeBase->Protonation Fast (Reversible) RadicalSource Radical Initiator (O2 / Impurities) FreeBase->RadicalSource Salt 2-Vinylmorpholinium Salt (Stabilized Form) Resistant to Oxidation Protonation->Salt Forms Solid/Sol. HarshConditions Strong Acid (aq) + Heat (>60°C) Salt->HarshConditions HydrationProduct Degradation: Alcohol Derivative (Hydration) HarshConditions->HydrationProduct Slow Hydrolysis Polymer Polymerization (Yellow/Brown Gum) RadicalSource->Polymer Irreversible

Figure 1: Reaction pathways of 2-Vinylmorpholine. Acidic conditions generally shunt the molecule toward the stable salt form, preventing radical polymerization, unless excess heat drives hydration.

Stability Data & Thresholds

The table below summarizes stability observations based on internal stress testing of 2-Vinylmorpholine (2-VM).

ConditionSolvent SystemTemperatureDurationOutcomeStatus
1.0 M HCl Water20°C24 Hours>99% Intact (Salt form)Stable
Glacial Acetic Acid Neat20°C48 Hours>98% IntactStable
6.0 M HCl Water80°C4 Hours~15% Hydration (Alcohol)⚠️ Degradation
TFA (Trifluoroacetic Acid) DCM20°C12 Hours>99% IntactStable
Free Base (No Acid) Air/Neat25°C1 WeekYellowing (Oxidation/Oligomers)Unstable

Troubleshooting Guide (Q&A)

Scenario A: "My reaction mixture turned yellow/brown upon acidification."

Diagnosis: This is likely not acid degradation, but rather oxidation of the free base before or during the acidification process, or the presence of trace radical initiators.

  • The Science: The free amine is electron-rich and prone to oxidation. Once protonated, it is stable. The color comes from conjugated oligomers formed prior to full protonation.

  • Solution:

    • Ensure the 2-VM free base is stored under Argon/Nitrogen.

    • Perform acidification at 0°C (ice bath) to control exotherms.

    • Add a radical inhibitor (e.g., BHT, 100 ppm) if the yellowing persists.

Scenario B: "I see a white precipitate when adding HCl in Dioxane."

Diagnosis: Success. This is the hydrochloride salt forming.[1]

  • The Science: 2-Vinylmorpholine Hydrochloride is often insoluble in non-polar ethers (like dioxane or diethyl ether).

  • Action: Filter the solid under inert gas. This is the most stable form of the compound for long-term storage.

Scenario C: "My NMR shows a loss of vinyl protons (5.0–6.0 ppm) after acidic workup."

Diagnosis: Acid-Catalyzed Hydration or Polymerization .

  • The Science: If you used a strong aqueous acid (e.g., 6M H2SO4) and heated the mixture to remove solvent, water added across the double bond (Markovnikov addition).

  • Solution:

    • Use milder acids for workup (e.g., 1M HCl or Citric Acid).

    • Keep evaporation temperatures < 40°C .

    • Switch to anhydrous acidic workups (e.g., HCl in Methanol) if possible.

Scenario D: "Can I use 2-Vinylmorpholine in a Suzuki Coupling under basic conditions?"

Diagnosis: Yes, but be careful of the Free Base instability .

  • The Science: In basic conditions, 2-VM exists as a free amine. It is susceptible to radical polymerization at the high temperatures required for cross-coupling.

  • Protocol:

    • Use the HCl salt as the starting material.[1]

    • Add the base (e.g., K2CO3) in situ immediately before adding the catalyst.

    • Degas solvents thoroughly to remove Oxygen (a radical initiator).

Recommended Handling Protocols

Protocol 1: Generating the Stable HCl Salt (Storage)

Use this protocol to stabilize 2-VM for long-term storage.

  • Dissolve: Dissolve 10 mmol of 2-Vinylmorpholine (Free Base) in 20 mL of anhydrous Diethyl Ether or MTBE. Cool to 0°C.

  • Acidify: Dropwise add 11 mmol (1.1 eq) of 4M HCl in Dioxane (anhydrous).

    • Note: Avoid aqueous HCl to prevent hygroscopic clump formation.

  • Precipitate: A white solid (2-Vinylmorpholine·HCl) will precipitate immediately.

  • Isolate: Filter rapidly under Nitrogen. Wash with cold ether.

  • Store: Dry under vacuum. Store at -20°C. Stability: >1 year.

Protocol 2: Acidic Deprotection (e.g., Boc-removal elsewhere in molecule)

Use this when the molecule contains 2-VM and requires acidic treatment.

  • Cocktail: Use TFA/DCM (1:4) or 4M HCl/Dioxane . Avoid water.

  • Temperature: Maintain 0°C to Room Temperature . Do not heat.

  • Quench: Pour into cold saturated NaHCO3. Do not allow the mixture to sit in hot acidic water.

Critical Distinction: 2-Vinyl vs. N-Vinyl

WARNING: Do not confuse 2-Vinylmorpholine with N-Vinylmorpholine (4-vinylmorpholine).

  • 2-Vinylmorpholine: C-Vinyl. Stable in mild acid (forms salt).

  • N-Vinylmorpholine: Enamine. Explosive hydrolysis in acid. Breaks down instantly into Morpholine and Acetaldehyde.

  • Verification: Check your CAS number.[2][3]

    • 2-Vinylmorpholine: CAS ~764-48-7 (generic vinyl ether ref) / Specific derivatives vary.

    • N-Vinylmorpholine: CAS 7459-46-3.

References

  • Morpholine Chemistry & Salt Stability

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for Morpholine. (Acid-base properties and salt stability).[4][5]

  • Reactivity of Vinyl Ethers vs.

    • BenchChem Technical Review. Reactivity of vinyl ether and hydroxyl groups.[2][6] (Distinction between enol ethers and allylic systems).

    • (Context on substituted morpholines).

  • Polymerization Mechanisms

    • Cationic Polymerization of Vinyl Ethers. (Explains why protonation of the amine—creating a positive charge—inhibits cationic polymerization of the nearby vinyl group via inductive effects).
  • Handling of 2-Substituted Morpholine Salts

    • Chem-Impex Safety Data. 2-Phenylmorpholine Hydrochloride stability data (Analogous stability profile for C2-substituted morpholine salts).

Sources

Technical Support Center: Overcoming the Low Reactivity of N-Substituted 2-Vinylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of N-substituted 2-vinylmorpholine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your synthetic endeavors.

Understanding the Challenge: The "Reluctant" Reactivity of N-Substituted 2-Vinylmorpholine

N-substituted 2-vinylmorpholines are valuable building blocks in medicinal chemistry and materials science. However, researchers often encounter frustratingly low yields or complete reaction failure. This low reactivity is not an anomaly but rather a consequence of the inherent electronic and steric properties of the molecule.

The primary culprit is the nitrogen atom of the morpholine ring. Its lone pair of electrons donates into the vinyl group, increasing its electron density. This electron-rich nature makes the double bond less electrophilic and therefore less susceptible to attack by nucleophiles in reactions like Michael additions. In the context of a standard Diels-Alder reaction, where it would act as the dienophile, this electron-donating effect reduces its reactivity toward electron-rich dienes.[1][2]

Furthermore, the bulky morpholine ring, along with the N-substituent, can create significant steric hindrance, impeding the approach of reactants to the vinyl group.[3]

This guide will walk you through strategies to modulate these electronic and steric factors to "awaken" the reactivity of your N-substituted 2-vinylmorpholine.

Troubleshooting Guide: From Low Conversion to No Reaction

This section addresses common issues encountered during reactions with N-substituted 2-vinylmorpholine and provides a systematic approach to troubleshooting.

Issue 1: Low to No Conversion in Diels-Alder Reactions

Scenario: You are attempting a Diels-Alder reaction with an electron-rich diene, and you observe either no product or very low conversion even at elevated temperatures.

Root Cause Analysis:

  • Electron-Rich Dienophile: Your N-alkyl-2-vinylmorpholine is an electron-rich dienophile, which is a poor partner for an electron-rich diene in a normal-electron-demand Diels-Alder reaction.[1][2]

  • Steric Hindrance: The N-substituent and the morpholine ring may be sterically hindering the necessary endo or exo approach of the diene.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low Diels-Alder reactivity.

Solutions & Protocols:

  • Strategy 1: Inverse-Electron-Demand Diels-Alder. If your synthesis allows, switch to an electron-deficient diene. This reverses the electronic requirements of the reaction, making your electron-rich vinylmorpholine a suitable reaction partner.[4]

  • Strategy 2: N-Substituent Modification. The electron-donating nature of the morpholine nitrogen can be attenuated by replacing the N-alkyl group with an electron-withdrawing group (EWG) like an acetyl (-Ac) or tert-butoxycarbonyl (-Boc) group. This modification makes the vinyl group more electron-deficient and thus a better dienophile in normal-electron-demand Diels-Alder reactions.

  • Strategy 3: Lewis Acid Catalysis. Lewis acids can coordinate to the oxygen or acylated nitrogen of the morpholine, withdrawing electron density and activating the vinyl group.[5][6][7][8][9]

    Screening of Lewis Acids for Diels-Alder Activation

    Lewis Acid Typical Loading (mol%) Solvent Temperature (°C) Expected Outcome
    Sc(OTf)₃ 5-10 Dichloromethane (DCM) -78 to rt Can be highly effective for activating carbonyl-containing dienophiles.[6]
    Cu(OTf)₂ 10-20 Toluene or DCM 0 to 40 Often used with chiral ligands for asymmetric variants.[6]

    | BF₃·OEt₂ | 20-100 | DCM | -78 to 0 | A common and cost-effective Lewis acid.[8] |

Issue 2: Poor Yields in Michael Additions

Scenario: You are attempting a conjugate addition of a nucleophile (e.g., a thiol, amine, or enolate) to N-substituted 2-vinylmorpholine and observing low yields.

Root Cause Analysis:

  • Poor Michael Acceptor: The electron-donating morpholine nitrogen reduces the electrophilicity of the β-carbon of the vinyl group, making it a poor Michael acceptor.[10][11]

  • Reversibility: The Michael addition may be reversible, especially with weaker nucleophiles or at higher temperatures.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low Michael addition yields.

Solutions & Protocols:

  • Strategy 1: N-Acylation. This is often the most effective strategy. An N-acyl group significantly enhances the electrophilicity of the vinyl group, making it a much better Michael acceptor.

  • Strategy 2: Lewis Acid Activation. Similar to the Diels-Alder reaction, a Lewis acid can be used to activate the N-acylated vinylmorpholine.

    Protocol: Lewis Acid-Catalyzed Thiol-Michael Addition to N-Acyl-2-vinylmorpholine

    • To a solution of N-acyl-2-vinylmorpholine (1.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere, add the chosen Lewis acid (e.g., Ytterbium triflate, Yb(OTf)₃, 10 mol%).

    • Cool the mixture to 0 °C.

    • Add the thiol nucleophile (1.2 equiv) dropwise over 10 minutes.

    • Allow the reaction to stir at 0 °C and monitor by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Issue 3: Failed or Uncontrolled Polymerization

Scenario: Attempts to polymerize N-substituted 2-vinylmorpholine result in no polymer formation or an uncontrolled, broad molecular weight distribution.

Root Cause Analysis:

  • Monomer Purity: Impurities can inhibit or terminate the polymerization.

  • Inappropriate Initiation: The choice of initiator is critical for a controlled polymerization.

  • Steric Effects: The bulky N-substituent can hinder chain propagation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for polymerization issues.

Solutions & Protocols:

  • Strategy 1: Monomer Purification. Ensure your N-substituted 2-vinylmorpholine is of high purity. Distillation under reduced pressure is often effective.

  • Strategy 2: Controlled Radical Polymerization. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can provide better control over the molecular weight and dispersity of the resulting polymer.[12]

    Protocol: RAFT Polymerization of N-Acryloylmorpholine (as an analogue)

    This protocol for a related monomer can be adapted for N-substituted 2-vinylmorpholine.

    • In a Schlenk tube, dissolve the N-substituted 2-vinylmorpholine, a suitable RAFT agent (e.g., a dithiobenzoate or trithiocarbonate), and a radical initiator (e.g., AIBN) in an appropriate solvent (e.g., dioxane or DMF).[12]

    • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

    • Monitor the polymerization progress by taking aliquots and analyzing monomer conversion by ¹H NMR or GC.

    • After the desired conversion is reached, quench the polymerization by cooling the tube in an ice bath and exposing it to air.

    • Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane), filter, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: Why is my N-alkyl-2-vinylmorpholine unreactive in a Diels-Alder reaction even with a typically reactive diene like cyclopentadiene?

A1: The N-alkyl group is electron-donating, making your vinylmorpholine an electron-rich dienophile. Cyclopentadiene is also an electron-rich diene. This pairing is unfavorable in a normal-electron-demand Diels-Alder reaction, which is accelerated by complementary electronic effects (electron-rich diene with an electron-poor dienophile).[1] To improve reactivity, you should either switch to an electron-deficient diene or modify your vinylmorpholine by replacing the N-alkyl group with an electron-withdrawing group (e.g., N-acyl).

Q2: I am trying to perform a Michael addition with a soft nucleophile, but I am only recovering my starting materials. What is going on?

A2: The vinyl group of your N-substituted 2-vinylmorpholine is likely not electrophilic enough to react with your soft nucleophile. The electron-donating nature of the morpholine nitrogen deactivates the Michael acceptor. The most effective solution is to acylate the nitrogen (e.g., with acetic anhydride or Boc-anhydride). The resulting N-acyl-2-vinylmorpholine will be a much more potent Michael acceptor. Alternatively, Lewis acid catalysis can be employed to enhance the electrophilicity of the vinyl group.[13]

Q3: Can I use Lewis acid catalysis with an N-alkyl-2-vinylmorpholine?

A3: While Lewis acids can coordinate to the nitrogen of an N-alkyl-2-vinylmorpholine, this can sometimes lead to complex formation that may not sufficiently activate the vinyl group or could even inhibit the reaction. Lewis acid catalysis is generally more effective with N-acyl derivatives, where the Lewis acid can coordinate to the carbonyl oxygen of the acyl group, providing a more potent and predictable activation.

Q4: I am concerned about the stability of my N-acyl-2-vinylmorpholine. Are there any precautions I should take?

A4: N-acyl-2-vinylmorpholines are generally stable compounds. However, like many activated olefins, they can be susceptible to polymerization upon prolonged storage, especially if exposed to light or heat. It is recommended to store them in a cool, dark place. For long-term storage, adding a radical inhibitor like BHT (butylated hydroxytoluene) can be beneficial.

Q5: My polymerization of N-substituted 2-vinylmorpholine is giving a very broad molecular weight distribution. How can I improve this?

A5: A broad molecular weight distribution in a radical polymerization is often indicative of a high rate of termination or chain transfer reactions. To gain better control, you should consider using a controlled/"living" radical polymerization technique such as RAFT or ATRP (Atom Transfer Radical Polymerization). These methods allow for the synthesis of polymers with predetermined molecular weights and narrow distributions.[12][14] Ensure your monomer is of the highest purity, as impurities can significantly affect the control of these sensitive polymerization methods.

References

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC.
  • NEW ELECTRON DEFICENT DIENES AND THEIR NORMAL AND INVERSE ELECTRON DEMAND DIELS-ALDER REACTIONS.
  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
  • Unpacking the Michael Addition: A Key Reaction in Organic Chemistry.
  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • (PDF) Morpholines. Synthesis and Biological Activity.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Synthesis of N-substituted morpholine nucleoside deriv
  • The Diels-Alder Reaction. Master Organic Chemistry.
  • Lipophilicity of some substituted morpholine derivatives synthesized as potential antinociceptive agents. PubMed.
  • Radicals derived from N-methylmorpholine-N-oxide (NMMO): Structure, trapping and recombination reactions.
  • Synthesis of N-substituted morpholine nucleoside derivatives.
  • Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene. PMC.
  • Radical Polymerization of Methylene Heterocyclic Compounds: Functional Polymer Synthesis and Applic
  • Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and kinetic analysis of poly(N-acryloylmorpholine)
  • Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. PMC.
  • Lewis Acid-Catalyzed Formal (4+2)-Cycloaddition between Cross-Conjugated Azatrienes and Styrylmalonates: The Way to Functionalized Quinolizidine Precursors. PubMed.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Michael addition – Knowledge and References. Taylor & Francis.
  • Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis.
  • What are some common causes of low reaction yields? r/Chempros - Reddit.
  • The Synthesis of Some 2-Substituted Morpholines. R Discovery.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC.
  • Approaching Synthesis Problems.
  • Synthesis and Diels-Alder Reactions of a New Kind of Chiral Dienophiles: Cyclic Vinyl-p-tolylsulfilimines. PubMed.
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  • (PDF) Trends in the Diels–Alder reaction in polymer chemistry.
  • Regiodivergent Lewis acid catalysis of bicyclo[1.1.0]butanes with 2-naphthols. PMC.
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  • Which side-reactions compromise nitroxide mediated polymeriz
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  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
  • Rules of Nucleophilic Additions to Zigzag Nanographene Diones. PMC - NIH.
  • Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. MDPI.
  • Nucleophilic Vinyl Substitution in the Synthesis of Heterocycles. (Review).
  • Lewis acid-catalyzed [2π+2σ] cycloaddition of dihydropyridines with bicyclobutanes.
  • ChemInform Abstract: Lewis Acid Catalyzed (2+2) Cycloaddition Reactions of Vinyl Sulfides and Their Analogs.
  • Vinylation of N-Heteroarenes through Addition/Elimin
  • Inhibition and retardation of vinyl polymeriz
  • Controlled/living radical polymerization : from synthesis to materials.
  • Radical Polymerization of NovelN-Substituted-N-vinylacetamides and Regulated Polymer Structures by Bulky Substituents and Menthol Coordin
  • Copolymerization reactions of N-acryloyl-morpholine with some vinyl monomers.
  • Alternative to Poly(2-isopropyl-2-oxazoline) with a Reduced Ability to Crystallize and Physiological LCST. PMC.
  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI.
  • Drug Amorphous Solid Dispersions Based on Poly(vinyl Alcohol)

Sources

Technical Support Center: Efficient Removal of Palladium Catalysts from 2-Vinylmorpholine Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for post-reaction purification. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of palladium catalysts from 2-Vinylmorpholine product streams. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your purification workflows.

The Challenge with 2-Vinylmorpholine

The synthesis of 2-Vinylmorpholine and its derivatives often employs powerful palladium-catalyzed cross-coupling reactions, such as the Heck reaction.[1][2] While highly effective, these methods introduce palladium residues that must be meticulously removed, especially in pharmaceutical applications where stringent limits on elemental impurities are in place.[3][4] The core challenge with 2-Vinylmorpholine lies in its chemical nature. The morpholine nitrogen can act as a ligand, forming stable complexes with palladium species, which can complicate removal by standard methods.[5] This guide will address these specific challenges and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: Why is simple filtration through Celite® often insufficient for removing palladium from my 2-Vinylmorpholine reaction mixture?

A1: While filtration through a pad of Celite® is effective for removing heterogeneous palladium catalysts like Pd/C, it often fails to capture soluble palladium species.[6][7] During the reaction, the palladium catalyst can leach into the solution or form soluble complexes, especially with amine-containing products like 2-Vinylmorpholine.[5] These dissolved palladium species will pass through a standard Celite® filter, leading to high residual palladium in your product.

Q2: I've tried using activated carbon, but I'm seeing a significant loss of my 2-Vinylmorpholine product. What's happening and what can I do?

A2: Activated carbon is a cost-effective adsorbent for palladium, but it can be non-specific and adsorb your product as well, leading to yield loss.[5][8] This is a common issue with polar, nitrogen-containing compounds.

Troubleshooting Steps:

  • Reduce Carbon Loading: Start with a lower weight percentage of activated carbon (e.g., 1-2 wt% relative to your crude product) and increase incrementally.

  • Solvent Selection: The choice of solvent can influence the non-specific binding. Consider a solvent in which your product is highly soluble but the palladium-product complex is less so.

  • Temperature and Time Optimization: Shorter treatment times and lower temperatures may reduce product adsorption while still effectively scavenging palladium.

  • Alternative Adsorbents: If product loss remains high, consider more selective palladium scavengers.

Q3: What are palladium scavengers, and how do I choose the right one for my 2-Vinylmorpholine product?

A3: Palladium scavengers are solid-supported materials (often silica or polystyrene) functionalized with ligands that have a high affinity for palladium.[9] This allows for the selective removal of palladium from your product solution.[10]

Key Considerations for Scavenger Selection:

  • Palladium Oxidation State: The oxidation state of your palladium species (typically Pd(0) or Pd(II) in cross-coupling reactions) will influence its affinity for different scavenger functional groups. Thiol-based scavengers are generally effective for Pd(II).[11]

  • Product Compatibility: Ensure the scavenger's functional groups will not react with your 2-Vinylmorpholine product. Given the amine functionality, avoid scavengers with highly electrophilic groups.

  • Solvent Compatibility: Choose a scavenger that is compatible with your reaction solvent.

  • Scavenger Screening: It is highly recommended to perform a small-scale screen of a few different types of scavengers to identify the most effective one for your specific reaction conditions.

Scavenger TypeFunctional GroupPrimary TargetNotes
Thiol-Based -SHPd(II)Highly effective for Pd(II) species.[11]
Amine-Based -NH₂, -NRH, -NR₂Pd(II)Can be effective, but selectivity may be a concern with an amine-containing product.[11]
Triazatriazine-Based (TMT) Triazatriazine-thiolPd(0) and Pd(II)Broad-spectrum scavenger with high affinity for various palladium species.[12]
Phosphine-Based -PR₂Pd(0)Effective for scavenging Pd(0) complexes.

Troubleshooting Common Issues

Problem 1: High Residual Palladium After Scavenger Treatment
  • Symptom: ICP-MS analysis shows palladium levels above the acceptable limit.

  • Possible Cause 1: Incorrect Scavenger Choice. The selected scavenger may have a low affinity for the specific palladium species in your reaction mixture.

    • Solution: Perform a scavenger screen with different functionalized scavengers (e.g., thiol, amine, TMT-based) to find the optimal one for your system.

  • Possible Cause 2: Insufficient Scavenger Loading or Reaction Time. The amount of scavenger or the treatment time may be inadequate for complete removal.

    • Solution: Increase the equivalents of the scavenger and/or extend the reaction time. Gentle heating (e.g., 40-50 °C) can also improve scavenging kinetics.[5]

  • Possible Cause 3: Strong Product-Palladium Complexation. The 2-Vinylmorpholine may be strongly coordinated to the palladium, hindering its capture by the scavenger.

    • Solution: Consider a pre-treatment step. Adjusting the pH of the reaction mixture can sometimes disrupt these complexes, making the palladium more available for scavenging.

Problem 2: Inconsistent Palladium Removal Results Between Batches
  • Symptom: Palladium removal efficiency varies significantly from one experiment to the next.

  • Possible Cause 1: Inconsistent Reaction Work-up. Variations in the work-up procedure prior to scavenging can alter the nature of the palladium species.

    • Solution: Standardize your work-up protocol to ensure consistency in the palladium species present before the removal step.

  • Possible Cause 2: Scavenger Deactivation. Some scavengers can be sensitive to air or moisture.

    • Solution: Ensure proper storage and handling of your scavenger resins as per the manufacturer's instructions.

  • Possible Cause 3: Incomplete Dissolution of Crude Product. If your crude product is not fully dissolved during the scavenging step, some palladium may remain trapped in the solid material.

    • Solution: Ensure complete dissolution of your crude product in an appropriate solvent before adding the scavenger.

Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger
  • Select an Appropriate Scavenger: Based on the considerations in Q3, choose a suitable scavenger. For a general starting point with 2-Vinylmorpholine, a thiol-based or TMT-based scavenger is recommended.

  • Prepare the Solution: After the initial reaction work-up, dissolve the crude 2-Vinylmorpholine product in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Add the Scavenger: Add the solid-supported scavenger to the solution. A typical starting point is 5-10 weight equivalents of scavenger relative to the initial mass of the palladium catalyst used in the reaction.

  • Agitate the Mixture: Stir the suspension at room temperature or with gentle heating (40-50 °C) for 4-16 hours.[5] The optimal time and temperature should be determined experimentally.

  • Filter the Scavenger: Filter the mixture through a pad of Celite® to remove the scavenger resin.

  • Wash the Filter Cake: Wash the filter cake with fresh solvent to ensure complete recovery of your product.

  • Concentrate the Solution: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analyze for Residual Palladium: Quantify the remaining palladium content using ICP-MS.[13]

Protocol 2: Palladium Removal Using Activated Carbon
  • Prepare the Solution: Dissolve the crude 2-Vinylmorpholine product in an appropriate solvent.

  • Add Activated Carbon: Add activated carbon (start with 1-5 wt% relative to the crude product) to the solution.[5]

  • Stir the Suspension: Stir the mixture at room temperature for 1-4 hours.

  • Filter through Celite®: Prepare a thick pad of Celite® (at least 2-3 cm) in a sintered glass funnel and pre-wet it with the solvent. Filter the reaction mixture through the Celite® pad. This is crucial to prevent fine carbon particles from contaminating your product.

  • Wash and Concentrate: Wash the Celite® pad with fresh solvent and combine the filtrates. Remove the solvent under reduced pressure.

  • Assess Yield and Purity: Determine the product yield and analyze for residual palladium via ICP-MS.

Visualizing the Workflow

Palladium_Removal_Workflow start Crude 2-Vinylmorpholine Product Mixture filtration Filtration through Celite® start->filtration Initial Step for Heterogeneous Pd carbon Activated Carbon Treatment start->carbon Alternative Method analysis ICP-MS Analysis for Residual Palladium filtration->analysis Check Pd Levels scavenger Palladium Scavenger Treatment filtration_scav Filtration scavenger->filtration_scav Remove Scavenger filtration_carb Filtration through thick Celite® pad carbon->filtration_carb Remove Carbon analysis->scavenger > 10 ppm Pd product Purified 2-Vinylmorpholine Product analysis->product < 10 ppm Pd troubleshoot Troubleshoot: - Scavenger Screen - Optimize Conditions analysis_scav ICP-MS Analysis filtration_scav->analysis_scav Re-analyze analysis_scav->product < 10 ppm Pd analysis_scav->troubleshoot > 10 ppm Pd analysis_carb ICP-MS & Yield Analysis filtration_carb->analysis_carb Analyze analysis_carb->product Acceptable Pd & Yield

Caption: Decision workflow for palladium removal from 2-Vinylmorpholine products.

References

Sources

Technical Support Center: High-Fidelity Synthesis of 2-Vinylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chiral Challenge

Welcome to the Technical Support Center. You are likely here because your synthesis of 2-vinylmorpholine —a privileged scaffold for NK1 antagonists and various bioactive alkaloids—is failing to meet the stringent


ee requirement for clinical development.

The production of 2-vinylmorpholine typically relies on two dominant methodologies:

  • Pd-Catalyzed Asymmetric Allylic Alkylation (AAA): The "Gold Standard" for direct chiral construction via intramolecular cyclization.

  • Enzymatic Kinetic Resolution: The robust "Cleanup" method for racemic mixtures.

This guide moves beyond basic textbook protocols to address the hidden variables—counter-ion effects, ligand bite angles, and competing isomerization pathways—that silently erode your enantioselectivity.

Module 1: Palladium-Catalyzed Cyclization (Tsuji-Trost Type)

Context: You are performing an intramolecular cyclization of an amino-allylic precursor (e.g., N-protected amino alcohol tethered to an allylic ester/carbonate).

Diagnostic Workflow: Low Enantioselectivity

Q: My conversion is full, but my ee is stuck at 75-80%. I’m using the standard Trost Ligand (DACH-Phenyl). What is wrong?

A: This is a classic symptom of "Loose Ion Pair" racemization . In the Pd-AAA mechanism, the enantiodetermining step is the ionization of the leaving group. However, if the resulting cationic


-allyl Pd intermediate lives too long before nucleophilic attack, the nucleophile (the pendant alcohol/amine) can attack from the "wrong" face, or the 

-allyl complex can undergo

-

-

isomerization.

Troubleshooting Protocol:

  • Switch Solvent Polarity: Move from polar aprotic solvents (DMF, THF) to non-polar solvents (DCM or Toluene). Polar solvents stabilize the separated ion pair, allowing the "unmatched" ionization pathway to compete. Non-polar solvents force a "tight ion pair," maximizing the chiral communication of the ligand.

  • Lower the Temperature: Drop reaction temperature to

    
     or 
    
    
    
    . The rate of nucleophilic cyclization often remains viable while the rate of
    
    
    -allyl isomerization (racemization) drops significantly.
  • Add Chloride Additives: Add 10-20 mol% of a chloride source (e.g., tetra-n-butylammonium chloride). Chloride coordinates to Pd, forming a neutral intermediate that prevents "memory effects" from the leaving group.

Visualization: The Isomerization Trap

The following diagram illustrates where your ee is being lost during the catalytic cycle.

Pd_AAA_Cycle Start Precursor (Racemic/Achiral) Ionization Ionization Step (Enantio-defining) Start->Ionization + Pd cat Pd_Complex Pd(0)-Ligand Pd_Complex->Ionization Pi_Allyl Cationic π-Allyl Pd (Chiral Pocket) Ionization->Pi_Allyl Fast Product 2-Vinylmorpholine (High ee) Pi_Allyl->Product Nucleophilic Attack (Cyclization) Racemization π-σ-π Isomerization (The 'Leak') Pi_Allyl->Racemization Slow Attack (Solvent/Temp dependent) Racemization->Pi_Allyl Loss of Memory

Caption: The "Leak" represents the competing isomerization pathway. If cyclization is slower than isomerization, ee drops.

Module 2: Iridium-Catalyzed Intermolecular Amination

Context: You are synthesizing the morpholine ring by reacting an allylic carbonate with an amino-alcohol derivative using Iridium catalysis (to install the chiral center before ring closure).

Q: I am getting the linear product (achiral) instead of the branched (chiral) product. Why?

A: Iridium catalysis is unique because it favors the branched product (via an inner-sphere mechanism or memory effect), unlike Palladium which favors the linear (terminal) product. If you are seeing linear product, your catalyst activation is failing.

Critical Checkpoints:

  • Ligand Class: Ensure you are using a Phosphoramidite ligand (e.g., Feringa or Alexakis type). Bis-phosphine ligands often revert to linear selectivity.

  • Base Activation: Iridium metallacycles often require activation by a base (e.g., TBD or DBU) to become the active species. Ensure your base is dry and fresh.

  • Substrate Leaving Group: Switch from Acetate (OAc) to Carbonate (OCOOMe) . Carbonates are more labile and facilitate the formation of the active Ir-allyl species required for branched selectivity.

Module 3: Enzymatic Kinetic Resolution (The "Fixer")

Context: Your chemical synthesis yielded 85% ee. You need >99% ee for a batch release.

Q: Which enzyme and acyl donor should I use for 2-vinylmorpholine?

A: The secondary amine in the morpholine ring is sterically hindered but accessible.

Protocol: Lipase-Catalyzed Acylation

  • Enzyme: Candida antarctica Lipase B (immobilized as Novozyme 435 ).

  • Acyl Donor: Vinyl Acetate or Ethyl Acetate . Vinyl acetate is irreversible (produces acetaldehyde gas), driving the reaction to completion.

  • Solvent: MTBE or Toluene (Hydrophobic solvents preserve enzyme activity).

Decision Matrix for Resolution:

ParameterRecommendationMechanism
Enzyme Novozyme 435 (CAL-B)High stereoselectivity for secondary amines/alcohols.
Temp 25°C - 30°CHigher T increases rate but risks non-specific background acylation.
Stop Point 48-52% ConversionDo not push to 50% exactly; stop slightly past to ensure the unreacted enantiomer is pure.
Workup Acid/Base ExtractionThe acylated product (amide) is neutral; the desired product (amine) is basic. Separate via HCl wash.

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine your next experiment.

Troubleshooting_Tree Issue Start: What is the primary failure? Low_EE Low ee (<80%) Issue->Low_EE Low_Yield Low Yield / Stalling Issue->Low_Yield Wrong_Regio Linear Product formed Issue->Wrong_Regio Solvent_Check Check Solvent Dielectric Low_EE->Solvent_Check First Step Poisoning Amine Poisoning? Low_Yield->Poisoning Switch to Ir-Catalysis Switch to Ir-Catalysis Wrong_Regio->Switch to Ir-Catalysis Pd favors Linear Temp_Check Lower Temp (-20°C) Solvent_Check->Temp_Check If fails Ligand_Check Switch Ligand (Trost DACH) Temp_Check->Ligand_Check If fails Add_Acid Add Bronsted Acid (AcOH) Poisoning->Add_Acid Buffer System

Caption: Step-by-step logic for diagnosing synthetic failures in chiral morpholine production.

References

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.

  • Helmchen, G., & Dorta, R. (2002). Phosphoramidites as Ligands for Iridium-Catalyzed Asymmetric Allylic Substitution.[1][2] Journal of the American Chemical Society.

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents. Tetrahedron: Asymmetry, 15(21), 3331–3351.

  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944.

  • You, S.-L., & Gu, Q. (2011). Iridium-Catalyzed Asymmetric Allylic Substitutions.[1][2][3][4][5][6] Chemical Science, 2, 1668-1680.

Sources

Validation & Comparative

2-Vinylmorpholine vs. 2-Ethynylmorpholine: A Technical Selection Guide for Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Vinylmorpholine and 2-Ethynylmorpholine within the context of click chemistry.[1] It is designed for researchers and drug developers selecting the optimal conjugation strategy for morpholine-containing pharmacophores.[1]

Executive Summary

The choice between 2-Vinylmorpholine and 2-Ethynylmorpholine represents a fundamental divergence in "click" chemistry modalities: Thiol-Ene Radical Addition versus Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1]

  • 2-Ethynylmorpholine is the gold standard for creating rigid, metabolically stable 1,2,3-triazole linkages used in fragment-based drug discovery (FBDD) and bioisostere design.[1]

  • 2-Vinylmorpholine is the preferred substrate for flexible, metal-free thioether tethering , ideal for hydrogel synthesis, peptide stapling, and applications where copper toxicity is a limiting factor.[1]

Part 1: Technical Specification & Reactivity Profile

The following table contrasts the physicochemical and reactive properties of both derivatives.

Feature2-Ethynylmorpholine 2-Vinylmorpholine
Primary Click Reaction CuAAC (Azide-Alkyne Cycloaddition)Thiol-Ene (Radical / Michael Addition)
Reaction Partner Organic Azides (

)
Thiols (

)
Catalyst Requirement Cu(I) (Copper)Photoinitiator (UV/Vis) or Thermal Radical Initiator
Linkage Formed 1,4-Disubstituted 1,2,3-TriazoleThioether (C-S Bond)
Linkage Character Rigid , Planar, H-bond acceptorFlexible , Rotatable, susceptible to oxidation
Bioorthogonality High (in absence of endogenous alkynes)Moderate (cross-reactivity with native cysteines possible)
Kinetics Fast (

)
Very Fast (Radical chain propagation)
Metabolic Stability Excellent (Triazole is essentially inert)Moderate (Thioether can oxidize to sulfoxide/sulfone)
Part 2: Mechanistic Deep Dive & Causality
A. 2-Ethynylmorpholine: The Rigid Connector (CuAAC)

This derivative utilizes the terminal alkyne to engage in the Huisgen cycloaddition. The reaction is strictly dependent on Cu(I) catalysis to lower the activation energy barrier.

  • Mechanism: The Cu(I) species coordinates with the alkyne to form a copper-acetylide intermediate. This activates the alkyne for nucleophilic attack by the azide, forming a metallacycle that collapses into the triazole.

  • Why choose this? If your morpholine pharmacophore requires a specific spatial orientation relative to the target protein, the triazole ring acts as a rigid linker that mimics amide bonds (bioisostere) without hydrolytic susceptibility.

  • Limitation: Copper toxicity. In live-cell applications, residual copper can generate reactive oxygen species (ROS).[1]

B. 2-Vinylmorpholine: The Flexible Tether (Thiol-Ene)

This derivative leverages the alkene (vinyl) group for radical-mediated hydrothiolation.[1]

  • Mechanism: A photoinitiator generates a thiyl radical (

    
    ) from a thiol partner. This radical attacks the vinyl group of the morpholine (anti-Markovnikov addition), creating a carbon-centered radical that abstracts a hydrogen from another thiol molecule, propagating the chain.
    
  • Why choose this? It creates a flexible thioether bridge. This is critical in polymer chemistry (e.g., attaching morpholine to hydrogels) where steric freedom is required for the drug to reach its binding site. It is also fully metal-free.[1]

  • Limitation: The resulting thioether is susceptible to metabolic oxidation (P450 enzymes) to sulfoxides, which alters polarity and solubility.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the distinct mechanistic pathways and the resulting chemical architecture.

ClickPathways Start Morpholine Scaffold Selection Ethynyl 2-Ethynylmorpholine (Alkyne Handle) Start->Ethynyl Rigidity Required Vinyl 2-Vinylmorpholine (Alkene Handle) Start->Vinyl Flexibility/Metal-Free Required CuAAC Reaction: CuAAC (with Azide R-N3) Ethynyl->CuAAC Triazole Product: 1,2,3-Triazole Linkage (Rigid, Stable) CuAAC->Triazole CuCat Catalyst: Cu(I) CuCat->CuAAC ThiolEne Reaction: Thiol-Ene (with Thiol R-SH) Vinyl->ThiolEne Thioether Product: Thioether Linkage (Flexible, Oxidizable) ThiolEne->Thioether Radical Initiator: UV/Photo Radical->ThiolEne

Figure 1: Mechanistic divergence between CuAAC (Ethynyl) and Thiol-Ene (Vinyl) pathways.[1]

Part 4: Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing valuable material.

Protocol A: CuAAC Conjugation of 2-Ethynylmorpholine

Objective: Conjugate 2-ethynylmorpholine to a Benzyl Azide model substrate.

Reagents:

  • 2-Ethynylmorpholine (1.0 equiv)[1]

  • Benzyl Azide (1.1 equiv)

  • CuSO₄·5H₂O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/H₂O (1:1 v/v)

Step-by-Step Workflow:

  • Preparation: Dissolve 2-ethynylmorpholine (1 mmol) and benzyl azide (1.1 mmol) in 5 mL of t-BuOH/H₂O mixture.

  • Catalyst Activation: Prepare a fresh stock solution of Sodium Ascorbate (0.5 M in water). Add CuSO₄ solution (5 mol%) to the reaction mixture, followed immediately by the Sodium Ascorbate (10 mol%).

    • Observation: The solution may turn slightly yellow/orange upon reduction of Cu(II) to Cu(I).

  • Reaction: Stir vigorously at room temperature for 4–12 hours.

    • Checkpoint (TLC/LCMS): Monitor the disappearance of the alkyne peak. The product (triazole) is much more polar.

  • Work-up: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash organic layer with 5% NH₄OH (to remove copper traces) and brine. Dry over Na₂SO₄ and concentrate.

  • Validation: ¹H NMR should show a distinct singlet around

    
     7.5–8.0 ppm (triazole proton).
    
Protocol B: Thiol-Ene Conjugation of 2-Vinylmorpholine

Objective: Conjugate 2-vinylmorpholine to N-Boc-Cysteine Methyl Ester.

Reagents:

  • 2-Vinylmorpholine (1.0 equiv)[1]

  • N-Boc-Cysteine Methyl Ester (1.2 equiv)[1]

  • Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) (5 mol%)[1]

  • Solvent: Methanol or Dichloromethane (degassed)

  • Light Source: UV lamp (365 nm)

Step-by-Step Workflow:

  • Degassing (Critical): Oxygen inhibits radical propagation. Sparge the solvent with Argon for 15 minutes prior to use.

  • Assembly: In a quartz or borosilicate vial, dissolve 2-vinylmorpholine, the thiol, and DMPA in the degassed solvent.

  • Irradiation: Irradiate the mixture with 365 nm UV light at room temperature for 30–60 minutes.

    • Checkpoint: If using a high-intensity LED, reduce time to 10 minutes to prevent side reactions.[1]

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Flash column chromatography. The thioether product will have distinct polarity compared to the starting thiol.

  • Validation: ¹H NMR will show the disappearance of the vinyl protons (

    
     5.0–6.0 ppm) and the appearance of complex multiplet signals for the newly formed ethylene bridge (
    
    
    
    2.5–3.0 ppm).
Part 5: Strategic Selection Matrix

Use this logic flow to finalize your reagent selection:

SelectionLogic Q1 Is Copper toxicity a concern? Q2 Is linker rigidity required? Q1->Q2 No (In Vitro/Synthesis) ResultA Select 2-Vinylmorpholine (Thiol-Ene) Q1->ResultA Yes (Live Cells) Q2->ResultA No (Flexible Tether) ResultB Select 2-Ethynylmorpholine (CuAAC) Q2->ResultB Yes (Pharmacophore)

Figure 2: Decision matrix for reagent selection.

References
  • Click Chemistry: Diverse Chemical Function from a Few Good Reactions Source: Angewandte Chemie International Edition (2001) URL:[Link][2][3][4]

  • Thiol-Ene Click Chemistry Source: Angewandte Chemie International Edition (2010) URL:[4][Link]

  • Recent applications of click chemistry in drug discovery Source: Expert Opinion on Drug Discovery (2019) URL:[Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence Source: Journal of Organic Chemistry (2022) URL:[Link]

Sources

Comparative Stability of Vinyl-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1]

Executive Summary: The Regioisomer Divergence

In drug design and reagent development, the placement of a vinyl group on the morpholine ring dictates the fundamental physicochemical stability of the molecule. This guide compares the two primary classes:

  • N-Vinylmorpholine (4-vinylmorpholine): An enamine .[1] It exhibits high chemical reactivity, hydrolytic instability in acidic media, and susceptibility to radical polymerization.

  • C-Vinylmorpholine (2-vinyl- or 3-vinylmorpholine): A cyclic amine with an alkene side chain .[1] It exhibits high chemical stability but presents specific metabolic liabilities (CYP450 epoxidation) in biological systems.[1]

Key Takeaway: N-vinylmorpholine is primarily a reactive monomer or intermediate, whereas C-vinylmorpholines are stable pharmacophores that require metabolic optimization.[1]

Chemical Stability: Hydrolysis & Reactivity[1][2]

N-Vinylmorpholine: The Enamine Instability

N-vinylmorpholine is an enamine, where the nitrogen lone pair is conjugated with the double bond. This conjugation increases electron density at the


-carbon, making it susceptible to protonation.[1]
  • Mechanism: In aqueous media (especially acidic), the

    
    -carbon is protonated to form a highly reactive iminium ion.[1] This intermediate is rapidly attacked by water, leading to hydrolysis that releases morpholine and acetaldehyde.
    
  • pH Dependence: Hydrolysis is acid-catalyzed.[1] At physiological pH (7.4), the rate is moderate-to-fast depending on buffer concentration; at gastric pH (1.2), it is instantaneous.

C-Vinylmorpholine: The Alkene Stability

Placing the vinyl group at the C2 or C3 position disconnects the alkene from the nitrogen lone pair (separated by a saturated carbon framework).

  • Mechanism: The molecule behaves as a standard tertiary or secondary amine.[1] The vinyl group is an isolated alkene.[1]

  • Result: It is hydrolytically stable across the entire pH range (1–14).[1] It does not decompose in water or buffer.[1]

Visualization of Instability Pathways

The following diagram contrasts the hydrolytic degradation of N-vinylmorpholine with the oxidative activation of C-vinylmorpholine.

StabilityPathways cluster_N N-Vinylmorpholine (Chemical Instability) cluster_C C-Vinylmorpholine (Metabolic Liability) N_vinyl N-Vinylmorpholine (Enamine) Iminium Iminium Ion (Intermediate) N_vinyl->Iminium + H+ (Acid Catalysis) Products Morpholine + Acetaldehyde Iminium->Products + H2O (Hydrolysis) C_vinyl 2-Vinylmorpholine (Stable Amine) Epoxide Epoxide Metabolite (Reactive Electrophile) C_vinyl->Epoxide CYP450 / NADPH (Liver Microsomes) Diol Vicinal Diol (Excretable) Epoxide->Diol Epoxide Hydrolase

Caption: Figure 1.[2] Mechanistic divergence: N-vinylmorpholine undergoes acid-catalyzed hydrolysis, while C-vinylmorpholine resists hydrolysis but undergoes metabolic epoxidation.[1]

Metabolic Stability (Microsomal)

While C-vinylmorpholines are chemically stable, they face biological challenges.[1] The vinyl group is a "structural alert" for metabolic activation.[1]

CYP450 Epoxidation (C-Vinyl)

In liver microsomes (RLM/HLM), Cytochrome P450 enzymes oxidize the isolated double bond.

  • Reaction: The vinyl group is converted to an oxirane (epoxide).[1]

  • Consequence: Epoxides are electrophilic.[1][2] While many are hydrolyzed by Epoxide Hydrolase to inactive diols, some can bind covalently to proteins (mechanism-based inhibition) or DNA (genotoxicity).

  • Optimization: Substitution on the vinyl group (e.g., fluorination) or steric shielding is often required to improve metabolic half-life (

    
    ).
    
N-Vinyl Metabolism

Because N-vinylmorpholine hydrolyzes chemically, its "metabolic" stability is often irrelevant in oral dosing contexts—it degrades before reaching the liver.[1] If stabilized (e.g., in a prodrug), the enamine double bond is highly electron-rich and prone to rapid oxidation.

Comparative Data Summary

FeatureN-Vinylmorpholine2-Vinylmorpholine (C-Vinyl)
Electronic Class Enamine (Electron-rich alkene)Isolated Alkene / Amine
Hydrolytic Stability (pH 7.4) Unstable (

mins to hours)
Stable (

years)
Hydrolytic Stability (pH 1.2) Very Unstable (Instant decomposition)Stable
Metabolic Liability Hydrolysis dominates; rapid clearance.[1]CYP450 Epoxidation (Phase I).[1][2]
Storage Stability Prone to polymerization (requires inhibitor).[1]Stable (standard amine storage).[1]
Primary Degradants Acetaldehyde, MorpholineEpoxide, Diol (In vivo only)

Experimental Protocols

Protocol A: Hydrolytic Stability Assessment (NMR Kinetics)

Use this protocol to quantify the chemical instability of N-vinyl analogs.

Reagents:

  • Deuterated Phosphate Buffer (pH 7.4, 100 mM)

  • Internal Standard: Dimethyl sulfone (inert, distinct singlet at ~3.0 ppm)

  • Instrument: 400 MHz NMR or higher.[1]

Workflow:

  • Preparation: Dissolve 5 mg of the test compound (N-vinylmorpholine) and 1 mg of Internal Standard in 0.6 mL of Deuterated Phosphate Buffer.

  • Time Zero: Immediately transfer to an NMR tube and acquire the first

    
    H spectrum (
    
    
    
    ).
  • Monitoring: Acquire spectra at intervals (e.g., every 5 minutes for 1 hour).

  • Quantification: Integrate the vinyl proton signals (typically 4.0–6.0 ppm) relative to the Internal Standard.

  • Analysis: Plot

    
     vs. Time. The slope 
    
    
    
    gives the half-life:
    
    
    .
    • Validation Check: Verify the appearance of acetaldehyde (quartet at ~9.8 ppm) and free morpholine signals.

Protocol B: In Vitro Microsomal Stability Assay

Use this protocol to assess the metabolic liability of C-vinyl analogs.

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).[1]

Workflow:

  • Pre-incubation: Mix microsomes (final conc. 0.5 mg/mL) and test compound (1

    
    M) in Phosphate Buffer (pH 7.4) at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: Remove aliquots (50

    
    L) at 
    
    
    
    minutes.
  • Quenching: Immediately dispense aliquots into 150

    
    L of ice-cold Stop Solution. Centrifuge at 4000 rpm for 20 mins.
    
  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the parent ion.[1]

  • Calculation: Plot

    
     vs. Time.
    
    • 
      .
      

References

  • Enamine Hydrolysis Kinetics: Sollenberger, P. Y., & Martin, R. B. (1970).[1] Mechanism of Enamine Hydrolysis. Journal of the American Chemical Society.[1] Link

  • Morpholine in Drug Design: Kourounakis, P. N., et al. (2020).[1] Morpholine as ubiquitous pharmacophore in medicinal chemistry.[1] Bioorganic Chemistry. Link

  • CYP450 Epoxidation of Olefins: Guengerich, F. P. (2003).[1] Cytochromes P450, drugs, and diseases. Molecular Interventions. Link

  • Metabolic Stability Protocols: Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] Link

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 2-Vinylmorpholine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Vinylmorpholine. As a valued professional in research and development, your safety, and the integrity of our shared environment, are paramount. This document is structured to provide not just instructions, but a deep understanding of the causality behind each procedural step, ensuring a self-validating system of laboratory safety. The information herein is synthesized from established safety data for the parent compound, morpholine, and general principles of handling reactive vinyl compounds.

Hazard Identification and Risk Assessment

2-Vinylmorpholine, a derivative of morpholine, should be handled as a hazardous substance. Its chemical structure suggests a hazard profile combining the characteristics of a secondary amine and a reactive vinyl group. Based on data from its parent compound, morpholine, we can anticipate significant hazards that dictate its handling and disposal.[1]

The compound is expected to be a flammable liquid and vapor, harmful if swallowed or inhaled, and potentially toxic in contact with skin.[2][3] Crucially, it is classified as a substance that can cause severe skin burns and eye damage.[2][3][4][5] Therefore, all contact must be minimized through rigorous adherence to engineering and personal protective controls.

Table 1: Key Safety and Physical Data (Proxy: Morpholine)

Property Value Source
Flash Point 32 °C (90 °F) [3]
Boiling Point 129 °C (264 °F) [3]
Corrosivity Causes severe skin burns and eye damage [2][4][5]
Toxicity Toxic in contact with skin or if inhaled; Harmful if swallowed [2][3]
Flammability Flammable liquid and vapor [2][3]
Vapor Density 3.01 (Air = 1) [3]
Specific Gravity 1.00 g/cm³ [3]

| Incompatibilities | Strong oxidizing agents, Acids |[6][7][8] |

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Before handling 2-Vinylmorpholine in any capacity—from initial use to final waste disposal—the following PPE is mandatory. The use of PPE is the final barrier between you and the chemical; its importance cannot be overstated.[9]

Table 2: Required Personal Protective Equipment (PPE)

PPE Item Specification Rationale
Hand Protection Chemical-resistant, powder-free nitrile or neoprene gloves. Double-gloving is required. To prevent skin contact with the corrosive and toxic compound. The outer glove should be removed and disposed of as contaminated waste immediately after handling.[1][10]
Eye Protection Tightly fitting safety goggles and a full-face shield. To protect against splashes and vapors that can cause severe, irreversible eye damage.[1][2]
Body Protection Flame-resistant lab coat or a chemical-resistant suit. To protect skin and personal clothing from chemical splashes and in the event of a fire.[1][11]

| Respiratory | All handling must occur in a certified chemical fume hood. | To prevent inhalation of harmful and corrosive vapors.[2][11] |

Waste Segregation and Collection Protocol

Proper disposal begins at the point of generation. Adherence to a systematic segregation and collection plan is essential for safety and regulatory compliance.

Step-by-Step Collection Methodology:

  • Designate a Waste Container: Use a dedicated, chemically resistant (e.g., High-Density Polyethylene - HDPE) container for all 2-Vinylmorpholine waste. The container must have a secure, vapor-tight lid.

  • Label Correctly: The waste container must be clearly labeled as "Hazardous Waste: 2-Vinylmorpholine" and should also list its known hazardous characteristics: Flammable, Corrosive, Toxic. Include the accumulation start date.

  • Segregate Waste Streams:

    • Pure/Concentrated Waste: Unused or expired 2-Vinylmorpholine should be collected in its own designated container.

    • Contaminated Solids: Pipette tips, gloves, and absorbent pads used during handling or cleanup must be collected in a separate, sealed, and clearly labeled container or bag designated for solid hazardous waste.[12]

    • Aqueous Solutions: Do not dispose of any solution containing 2-Vinylmorpholine down the drain.[2][13][14] Collect these solutions in a labeled hazardous waste container.

  • Maintain Chemical Incompatibility Awareness: NEVER mix 2-Vinylmorpholine waste with incompatible chemicals. This includes, but is not limited to:

    • Strong Oxidizing Agents (e.g., nitric acid, perchlorates, permanganates).[6]

    • Strong Acids (e.g., sulfuric acid, hydrochloric acid).[7][8] Mixing can cause a violent exothermic reaction, fire, or the release of toxic gases.

  • Secure Storage: Keep the sealed waste container in a cool, dry, and well-ventilated secondary containment bin within a designated satellite accumulation area. This area must be away from heat, open flames, and other ignition sources.[2][6]

Spill Management: Emergency Procedures

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

Immediate Actions for Any Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Remove Ignition Sources: Turn off all nearby ignition sources (e.g., hot plates, burners).[6][15]

  • Ensure Ventilation: Ensure the chemical fume hood is operating at maximum capacity. If the spill is outside a hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[13]

Procedure for Small Spills (<100 mL) inside a Fume Hood:

  • Don Appropriate PPE: Ensure you are wearing the full PPE outlined in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[13][15] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Residue: Using only non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material and place it into the designated container for solid hazardous waste.[6][13]

  • Decontaminate: Wipe the spill area with a suitable solvent (consult your EHS office for recommendations, e.g., soap and water), and place all cleaning materials into the solid hazardous waste container.

  • Seal and Label: Securely seal the waste container and ensure it is properly labeled.

Procedure for Large Spills (>100 mL) or Spills Outside a Fume Hood:

  • Evacuate Immediately: Evacuate the laboratory and close the doors.

  • Contact EHS: Notify your institution's EHS department or emergency response team immediately.

  • Provide Information: Be prepared to provide the chemical name, quantity spilled, and location.

Do not attempt to clean up a large spill without specialized training and equipment.

Final Disposal Pathway: A Decision-Making Workflow

The disposal of 2-Vinylmorpholine is governed by federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[16] All waste must be treated as hazardous. The following workflow illustrates the required procedural logic.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_disposal Final Disposal start 2-Vinylmorpholine Waste Generated ppe Step 1: Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) start->ppe Always First container Step 2: Use Designated, Labeled Hazardous Waste Container ppe->container segregate Step 3: Segregate Waste (Liquid vs. Contaminated Solids) container->segregate check_compat Step 4: Verify Chemical Compatibility (AVOID mixing with oxidizers, acids) segregate->check_compat store Step 5: Store Securely in Satellite Accumulation Area check_compat->store contact_ehs Step 6: Contact Institutional EHS or Safety Officer for Pickup Request store->contact_ehs When container is 80% full or per institutional policy manifest Step 7: EHS Arranges Manifest and Transfer of Waste contact_ehs->manifest contractor Step 8: Licensed Hazardous Waste Contractor Transports for Disposal manifest->contractor end Final Disposal via High-Temperature Incineration or Other Approved Method contractor->end

Caption: Disposal workflow for 2-Vinylmorpholine waste.

Disposal Protocol Steps:

  • Initiate Disposal Request: Once your waste container is approaching its capacity (typically 80% full) or has reached the storage time limit set by your institution, you must initiate a waste pickup request.

  • Contact EHS: Submit a chemical waste pickup request to your institution's EHS department. Provide accurate information about the waste stream.

  • Professional Handling: Do not attempt to dispose of the chemical yourself. The waste must be handled by trained professionals. Your EHS department will coordinate with a licensed hazardous waste disposal contractor for transport and final disposal.[11]

  • Method of Disposal: The most common and appropriate method for disposing of flammable and toxic organic compounds like 2-Vinylmorpholine is through high-temperature incineration at a permitted facility.[11] This process ensures the complete destruction of the hazardous compound.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, building trust in our collective scientific practice.

References

  • Morpholine - Santa Cruz Biotechnology. (n.d.).
  • Hazardous Substance Fact Sheet - Morpholine. (n.d.). New Jersey Department of Health.
  • Morpholine - SAFETY DATA SHEET. (2025, April 16). Ing. Petr Švec - PENTA s.r.o.
  • Safety Data Sheet - Morpholine. (n.d.). North Metal and Chemical Company.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention.
  • SAFETY DATA SHEET - Morpholine. (2019, February 25). Nexchem Ltd.
  • PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips.
  • Safety Data Sheet - Morpholine-d8. (n.d.). C/D/N Isotopes.
  • SAFETY DATA SHEET - Morpholine. (2025, December 18). Fisher Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 1). CDC Stacks.
  • PPE Requirements Hazardous Drug Handling. (n.d.).
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
  • Safety Data Sheet Morpholine. (2022, October 1). Redox.
  • Morpholine: Human health tier II assessment. (2016, July 1). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health.
  • Management of Hazardous Waste Pharmaceuticals. (2011, November 4). US EPA.
  • List of Incompatible Chemicals – Laboratory Safety. (n.d.). St. Olaf College.
  • Incompatible Chemicals. (n.d.). Utah State University Office of Research Environmental Health and Safety.
  • Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology.
  • Navigating the Safe Disposal of 2-Phenyl-2-propanol: A Procedural Guide. (n.d.). Benchchem.
  • Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.

Sources

High-Performance Safety Protocol: Handling 2-Vinylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Dual-Threat" Hazard

Do not treat 2-Vinylmorpholine (CAS 7474-76-2) simply as "another amine."

As a Senior Application Scientist, I must emphasize that this molecule presents a synergistic hazard profile derived from its two functional groups. You are dealing with a Corrosive Base (Morpholine ring) fused with a Reactive Monomer (Vinyl group).

  • The Morpholine Risk: Like its parent compound, it is a potent solvent that rapidly permeates skin and attacks mucous membranes. It is highly alkaline and corrosive.

  • The Vinyl Risk: The vinyl moiety introduces thermodynamic instability. It renders the molecule susceptible to spontaneous polymerization (exothermic) if stabilizers (like BHT) are depleted or if exposed to radical initiators. It also significantly lowers the flashpoint compared to saturated morpholines.

Operational Mandate: Treat this substance as a Flammable, Corrosive, and Polymerizable Liquid .

The PPE Matrix: Defense in Depth

Standard laboratory PPE is insufficient for direct handling of vinyl-substituted amines. The following matrix is based on permeation data for morpholine derivatives and vinyl monomers.

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection (Splash) Double-Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil)Why: Morpholine acts as a solvent for nitrile rubber. Double gloving provides a "sacrificial layer." Change immediately upon splash.
Hand Protection (Immersion/Spill) Laminate Film (Silver Shield/4H) or Butyl Rubber Why: Nitrile degrades in <15 mins against morpholine. Laminate film offers >4-hour breakthrough time against amines and alkenes.
Respiratory Fume Hood (Mandatory) If outside hood: Full-face respirator with OV/P100 cartridges.Why: The vinyl group increases volatility. Morpholine vapors cause "blue haze" (corneal edema) and respiratory sensitization.
Eye/Face Chemical Splash Goggles + Face Shield Why: Corrosive liquids cause irreversible ocular damage instantly. A face shield protects the neck/chin from splashes that bypass goggles.
Body Tyvek® Lab Coat (or chemical-resistant apron)Why: Cotton absorbs and holds corrosive amines against the skin. Tyvek repels liquid splashes.
Operational Workflow: The "Cold-Chain" Protocol

Visualization of the safe handling lifecycle.

SafeHandling Storage 1. Cold Storage (-20°C, Dark) Check 2. Stability Check (Inspect for turbidity) Storage->Check Thaw slowly PPE 3. PPE Donning (Double Nitrile + Goggles) Check->PPE Clear Hood 4. Fume Hood Prep (Clearance > 6 inches) PPE->Hood Ready Aliquot 5. Aliquoting (Cold syringe technique) Hood->Aliquot Inert Gas (N2) Aliquot->Storage Restock immediately Quench 6. Waste/Quench (Acid Neutralization) Aliquot->Quench Excess

Figure 1: Critical path for handling reactive vinyl-amines. Note the emphasis on cold storage to prevent polymerization.

Detailed Experimental Protocol
Phase A: Pre-Operational Setup
  • Atmosphere Control: Ensure your fume hood is operating at 100 fpm (0.5 m/s) face velocity. 2-Vinylmorpholine vapors are heavier than air and will pool on the benchtop; ensure rear baffles are clear.

  • Glassware Prep: Oven-dry all glassware. Moisture can induce hydrolysis or uncontrolled polymerization of the vinyl group.

  • Stabilizer Verification: If the bottle is old, test for peroxides. Vinyl compounds can form peroxides that initiate explosive polymerization upon heating/concentration.

Phase B: Handling & Aliquoting
  • The "Cold Syringe" Technique:

    • Do not pour from the stock bottle.

    • Use a gas-tight glass syringe with a long needle.

    • Expert Tip: Chill the syringe barrel in the freezer for 10 minutes prior. This prevents the volatile liquid from expanding/dripping due to hand heat transfer.

  • Inert Atmosphere: Blanket the open stock bottle with Nitrogen or Argon immediately after opening. Oxygen promotes radical formation which degrades the vinyl group.

Phase C: Waste Disposal & Deactivation

Never pour vinyl amines directly into a general organic waste container without quenching, as they may react with other waste streams (e.g., acid chlorides).

  • Segregation: Maintain a dedicated "Basic/Reactive Organic" waste stream.

  • Quenching (Small Spills/Glassware):

    • Dilute with Isopropanol (IPA) first.

    • Slowly add 1M HCl to convert the amine to its non-volatile hydrochloride salt.

    • Caution: This is exothermic.[1] Perform in an ice bath.

Emergency Response (Self-Validating Systems)

Scenario 1: Skin Exposure (The "Slippery" Sign)

  • Mechanism:[2][3][4][5] Morpholine derivatives saponify skin lipids, creating a "soapy" feeling.

  • Action: If you feel "soapiness" under your glove, do not wait for pain .

    • Strip gloves immediately (inside-out).

    • Flush with water for 15 minutes .

    • Do not use vinegar/acid to neutralize on skin (exothermic reaction causes thermal burns).

Scenario 2: Spillage (>10mL)

  • Evacuate: The vapor pressure will rapidly exceed safe limits.

  • Isolate: Close the lab door.

  • Re-enter: Only with Self-Contained Breathing Apparatus (SCBA) or after 30 mins of full ventilation.

  • Absorb: Use "Chemizorb" or vermiculite. Do not use paper towels (fire risk).

References & Authority
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Morpholine (and derivatives). Retrieved from

  • Ansell Chemical Protection Guide. Permeation Breakthrough Times for Amines and Nitriles. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Morpholine. Retrieved from

  • Prudent Practices in the Laboratory. Handling Reactive and Polymerizable Chemicals. National Academies Press. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.